molecular formula C13H14Cl2O3 B1360687 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid CAS No. 898765-54-3

7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid

货号: B1360687
CAS 编号: 898765-54-3
分子量: 289.15 g/mol
InChI 键: PPNBZMLWDZFQBB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid is a useful research compound. Its molecular formula is C13H14Cl2O3 and its molecular weight is 289.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-(3,5-dichlorophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c14-10-6-9(7-11(15)8-10)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNBZMLWDZFQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645295
Record name 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-54-3
Record name 3,5-Dichloro-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. The described protocol is based on the principles of the Friedel-Crafts acylation, a fundamental and widely used method in organic synthesis for the formation of aryl ketones. This document outlines the necessary reagents, a step-by-step experimental procedure, and expected outcomes, supported by quantitative data and graphical representations of the synthetic workflow and reaction mechanism.

Core Synthesis Strategy: Friedel-Crafts Acylation

The synthesis of this compound is achieved via the Friedel-Crafts acylation of 1,3-dichlorobenzene.[1] This electrophilic aromatic substitution reaction involves the acylation of the aromatic ring with an acyl group derived from a pimelic acid derivative, typically pimelic anhydride or pimeloyl chloride, in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2][3] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. The values are based on a representative laboratory-scale synthesis.

ParameterValueUnitNotes
Reactants
1,3-Dichlorobenzene14.7gLimiting Reagent
Pimelic Anhydride14.2g
Anhydrous Aluminum Chloride29.3gCatalyst
Stoichiometry
Molar Ratio (Dichlorobenzene:Anhydride:AlCl₃)1 : 1.1 : 2.2
Product
This compound
Molecular FormulaC₁₃H₁₄Cl₂O₃[4]
Molecular Weight289.15 g/mol [4]
Theoretical Yield28.9g
Expected Yield (Range)20.2 - 24.6gBased on typical 70-85% yield for similar reactions.
Purity (Expected)>95%%After purification
Reaction Conditions
SolventDichloromethane (CH₂Cl₂)mLAnhydrous
Reaction Temperature0 °C to room temperature°C
Reaction Time2 - 4hours

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

  • 1,3-Dichlorobenzene (≥98%)

  • Pimelic Anhydride (≥97%)

  • Anhydrous Aluminum Chloride (≥99%)

  • Dichloromethane (anhydrous, ≥99.8%)

  • Hydrochloric Acid (concentrated, 37%)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, addition funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler). The entire apparatus should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (29.3 g) in anhydrous dichloromethane (150 mL). Cool the suspension to 0 °C using an ice bath.

  • Formation of the Acylium Ion: Dissolve pimelic anhydride (14.2 g) in anhydrous dichloromethane (50 mL) and add this solution to the dropping funnel. Add the pimelic anhydride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.

  • Friedel-Crafts Acylation: After the addition is complete, add 1,3-dichlorobenzene (14.7 g) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction Progression: After the addition of 1,3-dichlorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: After the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This should be done in a large beaker with vigorous stirring in a well-ventilated fume hood.

  • Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.

  • Purification: Wash the combined organic layers with deionized water (100 mL), followed by a saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by recrystallization or column chromatography to yield this compound as a solid.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

experimental_workflow reagents Reagent Preparation: AlCl₃ in CH₂Cl₂ Pimelic Anhydride in CH₂Cl₂ activation Acylium Ion Formation (0 °C) reagents->activation acylation Friedel-Crafts Acylation: Addition of 1,3-Dichlorobenzene (0 °C to RT, 2-4h) activation->acylation quenching Reaction Quenching (Ice/HCl) acylation->quenching extraction Workup & Extraction (CH₂Cl₂) quenching->extraction purification Purification: Washing & Drying extraction->purification final_product Final Product: 7-(3,5-Dichlorophenyl)-7- oxoheptanoic acid purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_activation Activation of Acylating Agent cluster_eas Electrophilic Aromatic Substitution pimelic_anhydride Pimelic Anhydride complex Anhydride-AlCl₃ Complex pimelic_anhydride->complex + AlCl₃ alcl3_1 AlCl₃ acylium_ion Acylium Ion (Electrophile) complex->acylium_ion sigma_complex Sigma Complex (Resonance Stabilized) acylium_ion->sigma_complex + 1,3-Dichlorobenzene dichlorobenzene 1,3-Dichlorobenzene product_complex Product-AlCl₃ Complex sigma_complex->product_complex - H⁺ final_product 7-(3,5-Dichlorophenyl)-7- oxoheptanoic acid product_complex->final_product Workup

References

An In-depth Technical Guide on the Physicochemical Properties of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes detailed, generalized experimental protocols for the determination of key properties such as melting point and pKa. Furthermore, potential biological activities are discussed based on the analysis of its structural motifs and comparison with functionally related molecules.

Core Physicochemical Properties

Quantitative data available from chemical suppliers for this compound are summarized in the table below. It is important to note that experimentally determined values for melting point and pKa have not been found in the reviewed literature.

PropertyValueSource
Molecular Formula C₁₃H₁₄Cl₂O₃--INVALID-LINK--[1]
Molecular Weight 289.15 g/mol --INVALID-LINK--[1]
Density 1.302 g/cm³--INVALID-LINK--[1]
Boiling Point 467.7 °C at 760 mmHg--INVALID-LINK--[1]
Refractive Index 1.55--INVALID-LINK--[1]
Flash Point 236.7 °C--INVALID-LINK--[1]
Polar Surface Area (PSA) 54.37 Ų--INVALID-LINK--[1]
LogP (octanol-water partition coefficient) 4.211--INVALID-LINK--[1]
Melting Point Not available
pKa Not available

Experimental Protocols

The following sections describe standard methodologies for the experimental determination of melting point and pKa, which can be applied to this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[2][3][4][5][6] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress the melting point and broaden the range.[2]

Principle: A small amount of the finely powdered solid is heated slowly in a capillary tube, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.[2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[5]

  • Capillary tubes (sealed at one end)[2]

  • Mortar and pestle (for grinding the sample)

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube. The tube is then inverted and tapped gently to cause the sample to fall to the bottom, aiming for a sample height of 2-3 mm.[4]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Approximate Melting Point Determination: A rapid heating rate (e.g., >10°C/min) is initially used to get an approximate melting range.[4]

  • Accurate Melting Point Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[4]

  • Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4]

  • Repeatability: The determination should be repeated at least twice to ensure the values are consistent.

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Pack Pack Capillary Tube Grind->Pack Place Place in Apparatus Pack->Place RapidHeat Rapid Heating (Approx. MP) Place->RapidHeat SlowHeat Slow Heating (Accurate MP) RapidHeat->SlowHeat Observe Observe & Record Range SlowHeat->Observe

Workflow for Melting Point Determination
pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid like this compound, the pKa is the pH at which the acid is 50% dissociated.[7] Potentiometric titration is a highly accurate method for its determination.[8][9]

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the base. The pKa is determined from the resulting titration curve, typically at the half-equivalence point.[7][10]

Apparatus:

  • pH meter with a combination pH electrode[8]

  • Buret

  • Magnetic stirrer and stir bar

  • Beakers

  • Volumetric flasks

Reagents:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (to maintain constant ionic strength)[8]

  • pH calibration buffers (e.g., pH 4, 7, and 10)[8]

  • High-purity water (degassed to remove CO₂)

Procedure:

  • Instrument Calibration: The pH meter is calibrated using standard buffer solutions.[8]

  • Sample Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low). A constant ionic strength is maintained by adding a background electrolyte like KCl.[8] The solution is made acidic (pH 1.8-2.0) with a standard HCl solution.[8]

  • Titration: The solution is stirred continuously. The standardized NaOH solution is added in small, precise increments from the buret. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration is continued until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[8]

  • Data Analysis: The pH is plotted against the volume of NaOH added to generate a titration curve. The equivalence point is determined from the inflection point of the curve. The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid. The experiment should be repeated multiple times to ensure accuracy and precision.[8]

pKa_Determination_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter MeasurepH Measure & Record pH Calibrate->MeasurepH Prepare Prepare Acid Solution AddBase Add NaOH Increments Prepare->AddBase AddBase->MeasurepH Plot Plot pH vs. Volume DetermineEP Determine Equivalence Point Plot->DetermineEP CalculatepKa Calculate pKa at Half-EP DetermineEP->CalculatepKa

Workflow for pKa Determination

Potential Biological Activities

While no specific biological activity or signaling pathway has been definitively reported for this compound, its chemical structure suggests potential areas for investigation.

Insights from the 3,5-Dichlorophenyl Moiety

The 3,5-dichlorophenyl group is present in a number of biologically active compounds. For instance, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has demonstrated anti-cancer properties in lung cancer and melanoma cell lines, inducing apoptosis and cell cycle arrest.[11][12] Other compounds containing this moiety have been investigated for their effects on mycobacterial energetics and as potential antimicrobial agents.[13] The presence of chlorine atoms on the phenyl ring can influence the lipophilicity and electronic properties of the molecule, potentially impacting its interaction with biological targets.

Structural Similarity to PPAR Modulators

The overall structure of this compound, featuring a carboxylic acid head group, a flexible aliphatic chain, and a substituted aromatic ring, is reminiscent of ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[14][15][16] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism and inflammation.[17][18] Phenylpropanoic acid derivatives, for example, are a known class of PPAR agonists.[14][16] It is plausible that this compound could act as a modulator of one or more PPAR isoforms (α, δ, or γ).

A hypothetical signaling pathway for PPAR activation is depicted below. Ligand binding to PPAR leads to a conformational change, heterodimerization with the Retinoid X Receptor (RXR), and subsequent binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid PPAR PPAR Ligand->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Regulates

Hypothetical PPAR Signaling Pathway

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed protocols for the experimental determination of its melting point and pKa. While direct evidence of its biological activity is lacking, its structural features suggest that it may possess anti-cancer or antimicrobial properties and could potentially modulate PPAR signaling pathways. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

In-Depth Technical Guide: Mass Spectrometry Analysis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry data and analytical methodology for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. The information presented is essential for researchers involved in the characterization, quantification, and metabolic studies of this and structurally related compounds.

Compound Information

PropertyValue
Chemical Name This compound
Molecular Formula C₁₃H₁₄Cl₂O₃
Molecular Weight 289.15 g/mol
Monoisotopic Mass 288.0320 g/mol
CAS Number 898765-54-3
Chemical Structure (See Fragmentation Pathway Diagram)

Predicted Mass Spectrometry Data

Due to the absence of publicly available experimental mass spectra for this compound, this section outlines the predicted fragmentation pattern based on the established principles of mass spectrometry for ketones and carboxylic acids. The molecular ion peak [M]+• is expected at m/z 288 (for the ³⁵Cl isotopes).

Table 1: Predicted Major Mass Fragments for this compound

m/z (Predicted)Proposed Fragment IonDescription of Fragmentation
288/290/292[C₁₃H₁₄Cl₂O₃]⁺•Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms.
173/175/177[C₆H₃Cl₂CO]⁺Alpha-cleavage adjacent to the carbonyl group, resulting in the stable 3,5-dichlorobenzoyl cation. This is expected to be a prominent peak due to the stability of the acylium ion.
115[C₆H₁₁O₂]⁺Cleavage of the bond between the carbonyl carbon and the phenyl ring, with the charge retained on the heptanoic acid chain fragment.
97[C₅H₉O]⁺Subsequent loss of water (H₂O) from the [C₆H₁₁O₂]⁺ fragment.
73[C₃H₅O₂]⁺Further fragmentation of the aliphatic chain.
45[COOH]⁺A characteristic fragment for carboxylic acids, although it may be of lower intensity.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

3.1. Sample Preparation

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Standards: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration curve generation.

  • Sample Extraction (from a biological matrix):

    • To 100 µL of the sample (e.g., plasma, urine), add an internal standard.

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

3.2. Liquid Chromatography (LC) Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of this compound.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3.3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimization required, though negative mode is often suitable for carboxylic acids).

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Precursor Ion: m/z 287 (for [M-H]⁻ in negative mode) or m/z 289 (for [M+H]⁺ in positive mode).

  • Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Based on the predicted fragmentation, key product ions to monitor would be derived from the precursor ion.

  • Collision Energy: Optimization is required to achieve the most stable and intense fragment ion signals.

  • Ion Source Parameters (example):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis start Start: Sample Collection extraction Solid-Phase or Liquid-Liquid Extraction start->extraction concentration Evaporation and Reconstitution extraction->concentration injection Sample Injection concentration->injection separation Reversed-Phase C18 Column Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization analysis Tandem MS Analysis (MRM) ionization->analysis detection Ion Detection analysis->detection processing Data Processing and Quantification detection->processing report Reporting processing->report

Caption: Experimental workflow for LC-MS/MS analysis.

fragmentation_pathway cluster_fragments Major Fragmentation Pathways parent This compound [M]+• m/z = 288/290/292 frag1 [C₆H₃Cl₂CO]⁺ m/z = 173/175/177 parent->frag1 α-Cleavage frag2 [C₆H₁₁O₂]⁺ m/z = 115 parent->frag2 C-C Cleavage

Caption: Predicted fragmentation of this compound.

Signaling Pathways

Currently, there is no specific information available in the public domain that directly implicates this compound in any established signaling pathways. Further research would be required to elucidate its biological roles and interactions.

Disclaimer: The mass spectrometry data presented in this guide is predictive and based on theoretical fragmentation patterns. Experimental verification is necessary to confirm these findings. The provided experimental protocol is a general guideline and should be optimized for specific applications and instrumentation.

A Methodological Guide to the Identification and Validation of Potential Biological Targets for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid is a novel chemical entity with, as of the date of this document, no publicly available data regarding its biological activity or molecular targets. This technical guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential biological targets. The methodologies described herein are standard in the fields of chemical biology and drug discovery, and are intended to provide a roadmap for researchers, scientists, and drug development professionals. This document details a workflow that begins with computational prediction, progresses through in vitro screening and target deconvolution, and culminates in target validation and pathway analysis. Each stage is accompanied by illustrative data tables, detailed experimental protocols, and workflow diagrams to provide a thorough and practical framework for elucidating the mechanism of action of this and other novel small molecules.

Physicochemical Properties of this compound

Before commencing any biological evaluation, it is crucial to understand the basic physicochemical properties of the compound. These properties can offer initial clues about its potential ADME (absorption, distribution, metabolism, and excretion) characteristics and amenability to certain assay formats.

PropertyValueSource
IUPAC Name This compoundGuidechem
CAS Number 898765-54-3Guidechem
Molecular Formula C13H14Cl2O3Guidechem
Molecular Weight 289.15 g/mol Guidechem
XLogP3-AA 3.5Guidechem
Hydrogen Bond Donor Count 1Guidechem
Hydrogen Bond Acceptor Count 3Guidechem
Rotatable Bond Count 7Guidechem

A Systematic Workflow for Target Identification

The process of identifying a novel compound's biological target(s) is a systematic endeavor that can be broken down into several logical stages. The following sections will detail each stage of this process, providing both theoretical background and practical examples.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Target Validation In Silico Analysis In Silico Analysis Target Prediction Target Prediction In Silico Analysis->Target Prediction Similarity Search (ChEMBL, PubChem) Phenotypic Screening Phenotypic Screening In Silico Analysis->Phenotypic Screening Virtual Screening Virtual Screening Target Prediction->Virtual Screening Docking Studies Cell-Based Assays Cell-Based Assays Phenotypic Screening->Cell-Based Assays Identify Cellular Effect Target Validation Target Validation Phenotypic Screening->Target Validation Biochemical Assays Biochemical Assays Cell-Based Assays->Biochemical Assays Test Against Target Families (e.g., Kinases, GPCRs) Direct Engagement Direct Engagement Target Validation->Direct Engagement CETSA, SPR Genetic Perturbation Genetic Perturbation Direct Engagement->Genetic Perturbation siRNA, CRISPR

Caption: A high-level overview of the target identification workflow.

In Silico Target Prediction

Computational methods serve as a cost-effective initial step to generate hypotheses about a compound's potential targets. These methods leverage the vast amount of existing biological and chemical data.

  • Similarity-Based Approaches: The structure of this compound can be compared to ligands in databases like ChEMBL and PubChem. If it is structurally similar to compounds with known targets, those targets become candidates for investigation.

  • Molecular Docking: A 3D model of the compound can be virtually screened against a library of protein structures. Docking algorithms predict the binding affinity and pose of the ligand in the protein's active site, ranking potential targets.

cluster_methods Computational Methods cluster_databases Databases compound 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid similarity 2D/3D Similarity Search compound->similarity docking Molecular Docking compound->docking chembl ChEMBL similarity->chembl Compare against known ligands pdb Protein Data Bank (PDB) docking->pdb Screen against protein structures output Prioritized List of Potential Targets chembl->output pdb->output

Caption: Workflow for in silico target prediction.

A hypothetical output from such an analysis might look like this:

Predicted TargetMethodConfidence ScoreRationale
Prostaglandin E2 Receptor EP1 Subtype Similarity Search0.85Structural similarity to known antagonists.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Molecular Docking-8.5 kcal/molFavorable binding energy in the ligand-binding pocket.
Fatty Acid Amide Hydrolase (FAAH) Pharmacophore Match0.72Matches key pharmacophoric features of known inhibitors.

In Vitro Screening and Experimental Validation

Following in silico prediction, experimental validation is essential. This typically begins with broad screening to identify a biological effect, followed by more focused assays to pinpoint the molecular target.

Phenotypic screening involves testing the compound's effect on whole cells or organisms without a preconceived notion of the target. A common starting point is a panel of cancer cell lines.

start Compound Treatment cell_panel Panel of Cancer Cell Lines (e.g., NCI-60) start->cell_panel incubation 72h Incubation cell_panel->incubation readout Cell Viability Assay (e.g., CellTiter-Glo®) incubation->readout analysis Data Analysis (GI50 Calculation) readout->analysis

Caption: Workflow for a cell-based phenotypic screen.

Experimental Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, then further dilute in culture medium.

  • Treatment: Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability). Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

If a phenotype is observed, the next step is to identify the specific protein(s) the compound interacts with. This can be done through targeted biochemical assays or broader "target deconvolution" methods.

Hypothetical Kinase Profiling Results

If the compound showed anti-proliferative activity, a kinase screen would be a logical next step.

Kinase Target% Inhibition @ 10 µMIC50 (nM)
EGFR 8.2%> 10,000
VEGFR2 95.1%150
SRC 25.6%2,300
CDK2 12.3%> 10,000
p38α 88.9%450

Experimental Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, combine the kinase, a specific peptide substrate, and ATP in a reaction buffer.

  • Compound Addition: Add this compound at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Signal Measurement: Measure the luminescent signal, which is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition at each compound concentration relative to a no-compound control and determine the IC50 value.

Target Validation and Pathway Analysis

Once a primary target is identified (e.g., VEGFR2 from the hypothetical screen), it must be validated as being responsible for the observed cellular phenotype.

cluster_validation Validation Methods putative_target Putative Target Identified (e.g., VEGFR2) cetsa Cellular Thermal Shift Assay (CETSA) Confirms direct binding in cells putative_target->cetsa knockdown siRNA/CRISPR Knockdown Does target removal mimic compound effect? putative_target->knockdown reporter Downstream Signaling Assay Does compound inhibit target's pathway? putative_target->reporter validated_target Validated Target cetsa->validated_target knockdown->validated_target reporter->validated_target

Caption: A workflow for validating a putative biological target.

Hypothetical Signaling Pathway Analysis

Based on the validated target being VEGFR2, we can hypothesize that this compound functions as an angiogenesis inhibitor. It would likely interfere with the following signaling cascade:

cluster_pathway Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Compound 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Angiogenesis Cell Proliferation, Migration, Angiogenesis Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.

This guide provides a structured and comprehensive approach to identifying the biological targets of a novel compound like this compound. By combining computational, biochemical, and cell-based methods, researchers can effectively move from an unknown compound to a validated target and a hypothesis about its mechanism of action.

In-Depth Technical Guide: 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid (CAS Number: 898765-54-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information for the chemical compound 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, identified by CAS number 898765-54-3. Due to the limited publicly available data, this document focuses on its chemical properties and potential suppliers. At present, detailed experimental protocols, established biological activities, and specific signaling pathways associated with this compound have not been documented in accessible scientific literature.

Chemical and Physical Properties

This compound is a halogenated aromatic ketone derivative. The presence of the dichlorophenyl group and the carboxylic acid moiety suggests potential for further chemical modification and diverse chemical reactivity. The following table summarizes the key physicochemical properties that have been identified from publicly accessible chemical supplier databases.

PropertyValueSource
CAS Number 898765-54-3[1][2]
Molecular Formula C₁₃H₁₄Cl₂O₃[1][2]
Molecular Weight 289.15 g/mol [1][2]
IUPAC Name This compound[1]
Density 1.302 g/cm³[1]
Boiling Point 467.7°C at 760 mmHg[1]
Flash Point 236.7°C[1]
Refractive Index 1.55[1]
Polar Surface Area 54.37 Ų[1]
LogP 4.21120[1]

Canonical SMILES: C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCCC(=O)O[1]

InChI Key: PPNBZMLWDZFQBB-UHFFFAOYSA-N[1]

Logical Relationship Diagram

While no specific experimental workflows or signaling pathways involving this compound are documented, a logical diagram illustrating the general workflow for characterizing a novel chemical entity of this nature can be proposed. This diagram outlines the typical progression from initial acquisition to biological evaluation.

logical_workflow cluster_synthesis Chemical Synthesis & Procurement cluster_physchem Physicochemical Profiling cluster_bio_screening Biological Screening cluster_moa Mechanism of Action Studies Synthesis Synthesis or Procurement Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Solubility Solubility Assessment Purification->Solubility Stability Chemical Stability (pH, temperature) Purification->Stability Primary_Screening Primary Screening (e.g., Target-based or Phenotypic Assays) Stability->Primary_Screening Dose_Response Dose-Response Studies (IC50/EC50) Primary_Screening->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Target_ID Target Identification & Validation Selectivity->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis

A generalized workflow for the characterization of a novel chemical compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not currently available in the public domain. For researchers interested in working with this compound, standard organic synthesis techniques such as Friedel-Crafts acylation followed by oxidation, or coupling reactions involving a suitable dichlorophenyl precursor and a heptanoic acid derivative, could be explored. Purification would likely involve techniques such as column chromatography and recrystallization, with characterization using standard analytical methods like NMR, mass spectrometry, and HPLC.

Safety and Handling

Suppliers

Several chemical suppliers list this compound in their catalogs, primarily for research and development purposes. These include:

  • BLDpharm[2]

  • CymitQuimica[3]

  • Fluorochem[3]

  • HANGZHOU LEAP CHEM CO., LTD.[4]

It is recommended to contact these suppliers directly for information on purity, availability, and lead times.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data as of the time of writing. The absence of detailed experimental and biological data suggests that this compound is either relatively new or has been studied in a proprietary context. Researchers should exercise due diligence and perform their own validation and safety assessments before using this chemical.

References

A Technical Guide to Dichlorophenyl-Containing Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a dichlorophenyl moiety into small molecules is a powerful strategy in medicinal chemistry and agrochemical design. The chlorine atoms significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, which in turn dictates its biological activity.[1] This technical guide provides a comprehensive review of prominent dichlorophenyl-containing bioactive molecules, detailing their mechanisms of action, quantitative bioactivity, and the experimental protocols used for their evaluation.

Major Classes and Mechanisms of Action

Dichlorophenyl derivatives are found in a diverse range of bioactive compounds, from pharmaceuticals to agricultural agents.[1] Their strategic halogenation enhances interactions with biological targets, affecting binding affinities and overall efficacy.[1]

1.1. Pharmaceuticals:

  • Anti-inflammatory Drugs (NSAIDs): Diclofenac is a widely known NSAID that contains a 2,6-dichlorophenyl group. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.

  • Antidepressants: Sertraline, a selective serotonin reuptake inhibitor (SSRI), features a 3,4-dichlorophenyl group. It functions by blocking the reabsorption of serotonin in the brain, increasing its availability in the synaptic space.

  • Anticonvulsants & Diuretics: Dichlorphenamide is a carbonic anhydrase inhibitor used to treat glaucoma and certain types of periodic paralysis.[2][3] It reduces the formation of bicarbonate ions and protons, thereby decreasing the production of aqueous humor in the eye and modulating ion transport in muscle cells.[3] While it is a known carbonic anhydrase inhibitor, the precise mechanism for its therapeutic effects in periodic paralysis is not fully understood.[4]

  • Antiseptics: Dichlorobenzyl alcohol acts as a mild antiseptic with broad-spectrum antibacterial and antiviral properties, commonly used in throat lozenges.[5] Its mechanism is thought to involve the denaturation of external proteins and is also associated with a local anesthetic effect via sodium channel blockade.[5]

1.2. Agrochemicals:

  • Fungicides and Bactericides: Dichlorophen is an antimicrobial agent effective against fungi, bacteria, protozoa, and cestodes.[6][7] It is used in agriculture to protect crops from a broad spectrum of fungal and bacterial pathogens, contributing to disease management and improved crop yields.[7][8]

  • Herbicides: Certain dichlorophenyl-containing compounds are developed as herbicides for weed control in agriculture.

Below is a diagram illustrating the classification of these bioactive molecules.

G Pharmaceuticals Pharmaceuticals NSAIDs NSAIDs Pharmaceuticals->NSAIDs Antidepressants Antidepressants Pharmaceuticals->Antidepressants Anticonvulsants Anticonvulsants Pharmaceuticals->Anticonvulsants Antiseptics Antiseptics Pharmaceuticals->Antiseptics Agrochemicals Agrochemicals Fungicides Fungicides Agrochemicals->Fungicides Herbicides Herbicides Agrochemicals->Herbicides Diclofenac Diclofenac NSAIDs->Diclofenac Sertraline Sertraline Antidepressants->Sertraline Dichlorphenamide Dichlorphenamide Anticonvulsants->Dichlorphenamide Dichlorobenzyl alcohol Dichlorobenzyl alcohol Antiseptics->Dichlorobenzyl alcohol Dichlorophen Dichlorophen Fungicides->Dichlorophen Dichlorophenyl Molecules Dichlorophenyl Molecules Dichlorophenyl Molecules->Agrochemicals G cluster_0 Screening & Identification cluster_1 Mechanism of Action Studies Compound Library Compound Library Phenotypic Screen Phenotypic Screen Compound Library->Phenotypic Screen Test Hit Compound Hit Compound Phenotypic Screen->Hit Compound Identify Target Deconvolution Target Deconvolution Hit Compound->Target Deconvolution Pathway Analysis Pathway Analysis Target Deconvolution->Pathway Analysis Biochemical Assays Biochemical Assays Pathway Analysis->Biochemical Assays Mode of Action Mode of Action Biochemical Assays->Mode of Action Elucidate G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Reactants Starting Materials (e.g., Dichloroaniline) Reaction Chemical Reaction (e.g., Coupling) Reactants->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization In_Vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) Characterization->In_Vitro Test Compound In_Vivo In Vivo Models (Animal Studies) In_Vitro->In_Vivo Lead Compound Data_Analysis Data Analysis (IC50, Efficacy) In_Vivo->Data_Analysis Bioactive Molecule Bioactive Molecule Data_Analysis->Bioactive Molecule

References

An In-depth Technical Guide to 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific discovery, detailed history, and biological activity of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid (CAS No. 898765-54-3) is limited. This guide synthesizes available chemical data and proposes a likely synthetic pathway based on established chemical principles, providing a foundational technical overview for research and development purposes.

Core Compound Properties

This compound is a halogenated aromatic keto-acid. Its structure suggests potential for further chemical modification and exploration of its biological activities. The following table summarizes its fundamental properties based on available data from chemical suppliers.

PropertyValue
CAS Number 898765-54-3
Molecular Formula C₁₃H₁₄Cl₂O₃
Molecular Weight 289.15 g/mol
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCCC(=O)O

Proposed Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound can be hypothetically achieved via a Friedel-Crafts acylation reaction. This well-established method involves the acylation of an aromatic compound, in this case, 1,3-dichlorobenzene, with an acylating agent, pimelic anhydride, in the presence of a Lewis acid catalyst.

Detailed Experimental Methodology

Materials:

  • 1,3-Dichlorobenzene

  • Pimelic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) is slowly added to the DCM with stirring to form a suspension. The mixture is cooled in an ice bath.

  • Acylating Agent Addition: Pimelic anhydride, dissolved in a minimal amount of anhydrous DCM, is added dropwise to the cooled AlCl₃ suspension. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion intermediate.

  • Aromatic Substrate Addition: 1,3-Dichlorobenzene is added dropwise to the reaction mixture.

  • Reaction Progression: The reaction is allowed to slowly warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of concentrated hydrochloric acid, followed by cold deionized water to hydrolyze the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization or column chromatography.

Safety Precautions: Anhydrous aluminum chloride is highly reactive with water and should be handled with care in a moisture-free environment. The reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Visualizing the Synthesis and Logic

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the key components in the synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 1,3-Dichlorobenzene 1,3-Dichlorobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation 1,3-Dichlorobenzene->Friedel-Crafts Acylation Substrate Pimelic anhydride Pimelic anhydride Acylium Ion Formation Acylium Ion Formation Pimelic anhydride->Acylium Ion Formation Acylating Agent Anhydrous AlCl3 Anhydrous AlCl3 Catalyst Suspension Catalyst Suspension Anhydrous AlCl3->Catalyst Suspension Catalyst Anhydrous DCM Anhydrous DCM Anhydrous DCM->Catalyst Suspension Solvent Catalyst Suspension->Acylium Ion Formation Acylium Ion Formation->Friedel-Crafts Acylation Reflux Reflux Friedel-Crafts Acylation->Reflux Quenching (HCl, H2O) Quenching (HCl, H2O) Reflux->Quenching (HCl, H2O) Extraction (DCM) Extraction (DCM) Quenching (HCl, H2O)->Extraction (DCM) Drying & Filtration Drying & Filtration Extraction (DCM)->Drying & Filtration Purification Purification Drying & Filtration->Purification Final Product Final Product Purification->Final Product G reagents Reagents (1,3-Dichlorobenzene, Pimelic anhydride) reaction Friedel-Crafts Acylation reagents->reaction catalyst Catalyst (Anhydrous AlCl3) catalyst->reaction solvent Solvent (Anhydrous DCM) solvent->reaction product 7-(3,5-Dichlorophenyl) -7-oxoheptanoic acid reaction->product

solubility profile of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid in common laboratory solvents. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for its determination. The provided protocols and qualitative assessments are designed to empower researchers to generate reliable and reproducible solubility data in their own laboratory settings.

Qualitative Solubility Assessment

Based on its chemical structure, a qualitative prediction of the solubility of this compound can be made. The molecule possesses a polar carboxylic acid group, which should impart some solubility in polar and protic solvents, particularly those capable of hydrogen bonding. Conversely, the presence of a dichlorophenyl ring and a seven-carbon aliphatic chain introduces significant nonpolar character, suggesting solubility in nonpolar organic solvents. The overall solubility will be a balance between these competing structural features. It is anticipated that the compound will exhibit limited solubility in water and higher solubility in organic solvents like alcohols, ketones, and chlorinated solvents.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Water25HPLC-UV
Ethanol25HPLC-UV
Methanol25HPLC-UV
Acetone25HPLC-UV
Acetonitrile25HPLC-UV
Dichloromethane25HPLC-UV
Ethyl Acetate25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
N,N-Dimethylformamide (DMF)25HPLC-UV

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[1][2][3] The following protocol is a detailed methodology for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, etc., analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or wrist-action shaker with temperature control

  • Analytical balance (readable to at least 0.1 mg)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended, though longer times may be necessary.[4] Preliminary experiments can be conducted to determine the time to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method or another suitable analytical technique.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the saturated solution from the calibration curve.

  • Data Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

    • Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess solid to vials start->add_solid 1 add_solvent Add known volume of solvent add_solid->add_solvent 2 shake Agitate at constant temperature (24-48h) add_solvent->shake 3 settle Allow solid to settle shake->settle 4 centrifuge Centrifuge to pellet solid settle->centrifuge 5 sample Withdraw and filter supernatant centrifuge->sample 6 dilute Dilute sample sample->dilute 7 analyze Analyze by HPLC-UV dilute->analyze 8 calculate Calculate solubility analyze->calculate 9 end End calculate->end 10

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides the necessary tools for researchers to determine this crucial physicochemical property. The qualitative assessment based on its structure suggests a mixed solubility profile, and the detailed shake-flask experimental protocol offers a reliable method for obtaining quantitative data. The provided workflow diagram and data table template will aid in the systematic execution and recording of these experiments, contributing valuable information for drug development and scientific research.

References

Theoretical and Computational Studies of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, a compound of interest for potential therapeutic applications. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages data from analogous dichlorinated aromatic compounds and keto acids to infer its potential chemical properties, biological activities, and mechanisms of action. This guide outlines a proposed synthetic route, details for potential experimental evaluation, and a robust framework for in-silico analysis, including molecular docking and quantitative structure-activity relationship (QSAR) studies. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Introduction

Aromatic keto acids represent a diverse class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The presence of both a ketone and a carboxylic acid functional group provides a scaffold for various chemical modifications and interactions with biological targets. The substitution of a dichlorophenyl group on the heptanoic acid backbone, as in this compound, is anticipated to confer unique physicochemical properties that may translate into specific biological effects.

This whitepaper will explore the theoretical and computational aspects of this compound, providing a roadmap for its synthesis, characterization, and evaluation.

Physicochemical Properties (Inferred)

Based on the analysis of structurally similar compounds, the following physicochemical properties for this compound can be inferred. These properties are essential for predicting its behavior in biological systems and for designing experimental protocols.

PropertyPredicted ValueData Source (Analogous Compounds)
Molecular FormulaC₁₃H₁₄Cl₂O₃Inferred from structure
Molecular Weight289.15 g/mol Inferred from structure
XLogP3~3.5Inferred from dichlorinated aromatic compounds
Hydrogen Bond Donor Count1Inferred from structure
Hydrogen Bond Acceptor Count3Inferred from structure
Rotatable Bond Count7Inferred from structure

Proposed Synthesis

A proposed Grignard-based synthesis is outlined below, drawing parallels from the synthesis of 7-chloro-2-oxoheptanoic acid.[1]

Proposed Synthetic Workflow

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Hydrolysis 1_bromo_5_chloropentane 1-Bromo-5-chloropentane Grignard_Reagent Grignard Reagent 1_bromo_5_chloropentane->Grignard_Reagent in dry ether Mg Magnesium (Mg) Mg->Grignard_Reagent Intermediate_ester Intermediate Ester Grignard_Reagent->Intermediate_ester Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Intermediate_ester Target_Compound 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid Intermediate_ester->Target_Compound HCl Acidic Hydrolysis (HCl) HCl->Target_Compound

Caption: Proposed Grignard-based synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Grignard Reagent Formation: 1-Bromo-5-chloropentane would be reacted with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent.[1]

  • Acylation: The freshly prepared Grignard reagent would then be added dropwise to a solution of diethyl oxalate in anhydrous ether at a low temperature (e.g., 0 °C) to form the intermediate ethyl 7-chloro-2-oxoheptanoate.

  • Hydrolysis: The resulting ester would be hydrolyzed under acidic conditions (e.g., by refluxing with hydrochloric acid) to yield the final product, this compound.[1]

  • Purification: The crude product would be purified by recrystallization or column chromatography.

Potential Biological Activity and Mechanism of Action (Hypothesized)

While no direct biological data exists for this compound, studies on related keto acids and dichlorinated compounds suggest potential anti-cancer activity.

Anti-Cancer Effects

Branched-chain ketoacids derived from cancer cells have been shown to modulate the tumor microenvironment.[2][3] Ketone bodies, which share structural similarities with keto acids, can inhibit tumor cell proliferation and enhance the efficacy of anti-cancer agents.[4][5] The presence of the dichlorophenyl group may enhance cytotoxic activity, as observed in other dichlorinated aromatic compounds.

Hypothesized Signaling Pathway

Based on the known effects of ketone bodies on cancer metabolism, a potential mechanism of action for this compound could involve the modulation of key metabolic pathways in cancer cells.

G Target_Compound 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid Cancer_Cell Cancer Cell Target_Compound->Cancer_Cell Enters cell Glycolysis Glycolysis Inhibition Cancer_Cell->Glycolysis TCA_Cycle TCA Cycle Disruption Cancer_Cell->TCA_Cycle Apoptosis Apoptosis Glycolysis->Apoptosis ROS_Production Increased ROS Production TCA_Cycle->ROS_Production ROS_Production->Apoptosis

Caption: Hypothesized mechanism of action in cancer cells.

Theoretical and Computational Studies

To predict the biological activity and elucidate the mechanism of action of this compound, a combination of computational techniques is proposed.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models can be developed to correlate the structural features of dichlorinated aromatic compounds with their biological activity.[6][7][8][9] By analyzing a dataset of similar compounds, a predictive model for the toxicity or anti-cancer activity of the target molecule can be built.

QSAR Workflow:

  • Data Collection: Compile a dataset of dichlorinated aromatic compounds with known biological activities (e.g., IC50 values).

  • Descriptor Calculation: Calculate various molecular descriptors (e.g., topological, electronic, and steric) for each compound.

  • Model Building: Use statistical methods like multiple linear regression or partial least squares to build a QSAR model.

  • Model Validation: Validate the model using internal and external validation techniques.

  • Prediction: Use the validated model to predict the activity of this compound.

Molecular Docking

Molecular docking simulations can be used to predict the binding affinity and orientation of the target compound with various protein targets implicated in cancer.[10][11][12][13]

Molecular Docking Workflow:

G Ligand_Prep Prepare Ligand (Target Compound) Docking Perform Molecular Docking Ligand_Prep->Docking Protein_Prep Prepare Protein Target (e.g., Kinase, Enzyme) Protein_Prep->Docking Analysis Analyze Binding (Affinity, Pose) Docking->Analysis Results Identify Potential Biological Targets Analysis->Results

Caption: Workflow for molecular docking studies.

Potential Protein Targets for Docking:

  • Hexokinase 2 (HK2): A key enzyme in glycolysis, often overexpressed in cancer cells.

  • Pyruvate Kinase M2 (PKM2): Another critical glycolytic enzyme involved in cancer metabolism.

  • Bcl-2 family proteins: Key regulators of apoptosis.

Proposed Experimental Evaluation

To validate the theoretical and computational findings, a series of in vitro experiments are recommended.

Cytotoxicity Assays

The cytotoxic effects of this compound on various cancer cell lines can be evaluated using standard assays.

Experimental Protocol: MTT Assay [14][15]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the target compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 value of the compound.

A general workflow for a cytotoxicity assay is presented below.

G Cell_Culture Culture Cancer Cells Compound_Treatment Treat with Target Compound Cell_Culture->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation Viability_Assay Perform Viability Assay (e.g., MTT, CellTox Green) Incubation->Viability_Assay Data_Acquisition Measure Signal (Absorbance/Fluorescence) Viability_Assay->Data_Acquisition Analysis Calculate IC50 Data_Acquisition->Analysis

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

While direct experimental data on this compound is scarce, this technical guide provides a comprehensive theoretical and computational framework for its investigation. By leveraging information from analogous compounds, we have proposed a synthetic route, hypothesized its potential anti-cancer activity and mechanism of action, and outlined a detailed plan for its in-silico and in-vitro evaluation. This guide serves as a valuable resource to stimulate and direct future research on this promising compound, with the ultimate goal of accelerating the discovery and development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid as a Hypothetical Inhibitor of Lactate Dehydrogenase A (LDH-A)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid is a small molecule compound with potential applications in enzyme inhibition studies. Its chemical structure, featuring a dichlorophenyl group, a seven-carbon aliphatic chain with a ketone, and a terminal carboxylic acid, suggests its potential to interact with the active sites of various enzymes. While specific targets of this compound are not extensively documented in publicly available literature, its structural motifs are present in known enzyme inhibitors.

This document provides a hypothetical application framework for investigating the inhibitory effects of this compound on a plausible enzyme target, human Lactate Dehydrogenase A (LDH-A). LDH-A is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with concomitant interconversion of NADH and NAD+. Elevated LDH-A activity is a hallmark of many cancer types, making it a significant target in cancer drug discovery.

These protocols and data are presented as an illustrative example for researchers, scientists, and drug development professionals to highlight the potential utility of this compound in enzyme inhibition assays.

Hypothetical Inhibitory Activity

For the purpose of this application note, we will consider this compound as a competitive inhibitor of human LDH-A with respect to its substrate, pyruvate. The dichlorophenyl moiety is hypothesized to interact with a hydrophobic pocket in the active site, while the carboxylate and ketone groups may form interactions with key residues involved in substrate binding.

Table 1: Hypothetical Inhibitory Potency of this compound against Human LDH-A
CompoundTargetAssay TypeSubstrateHypothetical IC50 (µM)Inhibition Type
This compoundLDH-AEnzymaticPyruvate15.2Competitive
GSK-2837808A (Reference Inhibitor)LDH-AEnzymaticPyruvate0.180Competitive

Experimental Protocols

Protocol 1: In Vitro LDH-A Enzyme Inhibition Assay

This protocol describes a continuous-spectrophotometric assay to determine the inhibitory activity of this compound against purified human LDH-A. The assay measures the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm.

Materials:

  • Human Recombinant LDH-A (e.g., from a commercial supplier)

  • This compound

  • Sodium Pyruvate

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • DMSO (for compound dilution)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM to 1 µM).

  • Assay Reaction Mixture: Prepare a reaction mixture containing assay buffer, 200 µM NADH, and 2 nM LDH-A.

  • Assay Protocol: a. In a 96-well plate, add 2 µL of the diluted compound or DMSO (as a vehicle control) to each well. b. Add 178 µL of the assay reaction mixture to each well and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme. c. Initiate the enzymatic reaction by adding 20 µL of 2 mM sodium pyruvate (final concentration 200 µM) to each well. d. Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes at 37°C.

  • Data Analysis: a. Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve. b. Normalize the velocities to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Diagram 1: Hypothetical Signaling Pathway

Signaling_Pathway cluster_legend Legend Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NADH -> NAD+ TCA TCA Cycle Pyruvate->TCA Oxidative Phosphorylation Lactate->Pyruvate NAD+ -> NADH LDHA LDH-A Inhibitor 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid Inhibitor->LDHA Warburg Warburg Effect (Aerobic Glycolysis) Warburg->Pyruvate Metabolite Metabolite Enzyme Enzyme Inhibitor_node Inhibitor Process Process

Caption: Hypothetical role of LDH-A in the Warburg effect and its inhibition.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start: Prepare Reagents compound_prep Prepare Serial Dilutions of This compound start->compound_prep assay_mix Prepare Assay Reaction Mixture (LDH-A, NADH, Buffer) start->assay_mix plate_setup Add Compound/DMSO to 96-well Plate compound_prep->plate_setup incubation Add Assay Mix and Incubate assay_mix->incubation plate_setup->incubation reaction_start Initiate Reaction with Pyruvate incubation->reaction_start measurement Measure Absorbance at 340 nm reaction_start->measurement data_analysis Calculate Initial Velocities measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End: Report Results ic50->end

Caption: Workflow for the in vitro LDH-A enzyme inhibition assay.

Diagram 3: Logical Relationship of Competitive Inhibition

Competitive_Inhibition Enzyme { LDH-A Active Site} ES_Complex LDH-A-Pyruvate Complex (Leads to Product) Enzyme:f0->ES_Complex Forms EI_Complex LDH-A-Inhibitor Complex (No Product Formation) Enzyme:f0->EI_Complex Forms Substrate Pyruvate Substrate->Enzyme:f0 Binds to Active Site Inhibitor 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid Inhibitor->Enzyme:f0 Competes for Active Site

Caption: Mechanism of competitive inhibition of LDH-A.

Conclusion

The provided application notes and protocols offer a hypothetical framework for characterizing the inhibitory activity of this compound against human LDH-A. While the data presented is illustrative, the experimental design is robust and can be adapted to investigate the effects of this compound on other enzymes. Researchers are encouraged to use these notes as a starting point for their own investigations into the bioactivity of this compound.

Application Notes and Protocols for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive literature searches did not yield specific data regarding the application of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid in cell-based assays. The information presented here is based on the known functions of related compounds, particularly inhibitors of secretory phospholipase A2 (sPLA2), a class of enzymes to which molecules with similar structures may belong. The protocols and pathways described are general methodologies that would be appropriate for investigating the cellular effects of a novel compound with suspected sPLA2 inhibitory activity.

Introduction

This compound is a small molecule whose biological activities and applications in cell-based assays are not yet extensively documented in publicly available scientific literature. Based on its structural features, it may be hypothesized to interact with cellular signaling pathways, potentially as an inhibitor of enzymes such as secretory phospholipase A2 (sPLA2).

sPLA2 enzymes are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis, primarily through the liberation of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor for the synthesis of eicosanoids, which are potent lipid mediators. Inhibition of sPLA2 can therefore have significant effects on these downstream signaling cascades.

These application notes provide a hypothetical framework and detailed protocols for researchers to begin characterizing the effects of this compound in a cell-based context.

Potential Applications in Cell-Based Assays

  • Anti-inflammatory Assays: To investigate the potential of the compound to reduce inflammatory responses by inhibiting the production of pro-inflammatory mediators.

  • Cancer Cell Viability and Proliferation Assays: To determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells, as sPLA2 is often upregulated in various cancers.

  • Apoptosis Assays: To assess the ability of the compound to induce programmed cell death, a common mechanism for anti-cancer agents.

  • NF-κB Signaling Pathway Analysis: To explore the compound's effect on the NF-κB signaling pathway, which is a key regulator of inflammation and is often downstream of sPLA2 activity.[1]

Data Presentation

As no specific experimental data for this compound is available, the following table is a template that researchers can use to summarize their findings when performing the described assays.

Assay TypeCell Line(s)Endpoint MeasuredIC50 / EC50 (µM)Key Findings
Cell Viability (MTT) A549, MCF-7Absorbance at 570 nm (metabolic activity)To be determinede.g., Dose-dependent reduction in cell viability
Apoptosis (Annexin V) A549Percentage of Annexin V positive cellsTo be determinede.g., Significant increase in early and late apoptotic cell populations
NF-κB Reporter Assay HEK293TLuciferase activity (NF-κB transcriptional activity)To be determinede.g., Inhibition of TNF-α induced NF-κB activation
PGE2 ELISA RAW 264.7Prostaglandin E2 concentration in supernatantTo be determinede.g., Reduced LPS-stimulated PGE2 production

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with varying concentrations of the compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT cell viability assay.

Materials:

  • Cell line of interest (e.g., A549 lung cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with the compound.

Workflow for Apoptosis Assay:

Apoptosis_Workflow A Seed and treat cells as in MTT assay B Harvest cells (trypsinization) A->B C Wash cells with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells in 6-well plates with the compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

NF-κB Signaling Pathway Analysis (Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

Hypothesized Signaling Pathway:

NFkB_Pathway cluster_cytoplasm Cytoplasm Compound 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid sPLA2 sPLA2-IIA Compound->sPLA2 Inhibition AA Arachidonic Acid sPLA2->AA Liberation COX2 COX-2 AA->COX2 PGE2 Prostaglandins (e.g., PGE2) COX2->PGE2 IKK IKK Complex PGE2->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Sequestration NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release & Translocation Nucleus Nucleus NFkB_active->Nucleus Gene Inflammatory Gene Transcription Nucleus->Gene

Caption: Hypothesized inhibition of the NF-κB pathway.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • TNF-α (or other NF-κB activator)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and performing the described assays. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All cell culture work should be performed in a sterile biological safety cabinet. Handle all chemical reagents according to their safety data sheets (SDS).

References

Application Note and Protocol: Preparation of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in in vitro studies.

Introduction

7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid is a chemical compound with potential applications in various research fields. Due to its molecular structure, which includes a dichlorophenyl group and a heptanoic acid chain, it is predicted to have low aqueous solubility. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the solubilization and preparation of this compound for use in cell-based studies.

Physicochemical Properties (Summary)

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that experimental solubility data is not widely available, and the information is based on computational predictions and the general characteristics of similar chemical structures.

PropertyValueSource
Molecular FormulaC₁₃H₁₄Cl₂O₃
Molecular Weight289.15 g/mol
XLogP3-AA3.5Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count3Predicted
Predicted SolubilitySparingly soluble in waterGeneral characteristic of similar structures
Recommended Primary SolventDimethyl Sulfoxide (DMSO)Best practice for hydrophobic compounds

Note: The high predicted XLogP3-AA value suggests that the compound is lipophilic and likely has poor solubility in aqueous solutions.

Experimental Protocol: Dissolving this compound

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), which is a common and effective solvent for a wide array of organic compounds used in biological research[1][2].

3.1. Materials

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator (optional)

  • Sterile, pyrogen-free pipette tips

3.2. Procedure for Preparing a 10 mM Stock Solution

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 289.15 g/mol * (1000 mg / 1 g) = 2.8915 mg

  • Weigh the compound:

    • Carefully weigh out approximately 2.89 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the compound.

  • Solubilization:

    • Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid material has dissolved.

    • If the compound does not fully dissolve at room temperature, gentle warming in a water bath at 37°C for 5-10 minutes can be applied. Vortex again after warming.

  • Sterilization (Optional but Recommended):

    • If the stock solution needs to be sterile for your cell culture experiments, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage:

    • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. DMSO has a freezing point of 18.5°C, so it will be solid at these temperatures.

3.3. Preparation of Working Solutions

For in vitro assays, the high-concentration stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Determine the final desired concentration of this compound for your experiment (e.g., 10 µM).

  • Calculate the dilution factor:

    • Dilution factor = [Stock solution concentration] / [Final concentration]

    • For a 10 µM final concentration from a 10 mM stock: 10,000 µM / 10 µM = 1000x

  • Prepare the working solution:

    • Add 1 µL of the 10 mM stock solution to every 999 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Vehicle Control:

    • It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions (e.g., 0.1% DMSO in cell culture medium) without the compound.

Workflow Diagram

The following diagram illustrates the general workflow for preparing this compound for in vitro studies.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Experimental Controls weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex warm Gentle Warming (Optional) vortex->warm store Aliquot and Store at -20°C/-80°C vortex->store warm->vortex thaw Thaw Stock Solution store->thaw dilute Dilute in Culture Medium thaw->dilute add_to_cells Add to In Vitro Assay dilute->add_to_cells add_vehicle Add to In Vitro Assay vehicle_control Prepare Vehicle Control (DMSO in Medium) vehicle_control->add_vehicle

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Considerations (Hypothetical)

As no specific biological targets for this compound are established in the provided context, a hypothetical signaling pathway diagram is presented below to illustrate its potential mechanism of action as an inhibitor.

G compound 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid receptor Target Receptor/Enzyme compound->receptor Inhibition downstream1 Downstream Effector 1 receptor->downstream1 downstream2 Downstream Effector 2 downstream1->downstream2 response Cellular Response downstream2->response

Caption: Hypothetical inhibitory signaling pathway.

Conclusion

The protocol described provides a general framework for the solubilization of this compound for in vitro applications. Due to the limited availability of experimental data for this specific compound, it is recommended to perform initial solubility tests and to always include appropriate vehicle controls in all experiments. Adherence to these guidelines will help ensure the reliability and reproducibility of experimental results.

References

Unidentified Target Protein Hinders Development of Application and Protocol Guide for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to identify the specific protein target for the chemical probe 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid have been unsuccessful, preventing the creation of detailed application notes and protocols for its use in protein-specific studies.

Despite a comprehensive search of available scientific literature and chemical databases, a definitive protein target for this compound could not be determined. Initial investigations explored various avenues, including searches for its mechanism of action, biological activity, and potential associations with known protein families.

Searches for structurally similar compounds and their known targets were also conducted. While information was found for related molecules, such as "7-Chloro-7-oxoheptanoic acid" and general inhibitors of the enzyme autotaxin, no direct evidence linked this compound to a specific protein.

The absence of an identified protein target makes it impossible to generate the requested detailed application notes and protocols. Such documents require specific information about the protein of interest, including its signaling pathways, relevant experimental assays, and the quantitative data associated with the probe's interaction with its target.

Without this fundamental information, any attempt to create the requested content would be purely speculative and lack the scientific rigor required by the intended audience of researchers, scientists, and drug development professionals. Further research and experimental validation are necessary to first identify the protein target of this compound before comprehensive usage guidelines can be developed.

Application Notes and Protocols for the Analysis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, a small molecule of interest in drug development, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a keto-heptanoic acid derivative. Accurate and robust analytical methods are essential for its characterization, quantification in various matrices, and for impurity profiling during drug development.[1] This document outlines recommended starting methods for both HPLC with UV detection and LC-MS/MS for sensitive and selective analysis.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented in Table 1. These properties are critical for developing appropriate analytical methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC13H14Cl2O3[2][3]
Molecular Weight289.15 g/mol [2][3]
XLogP33.5 - 3.7[2][4]
Hydrogen Bond Donor Count1[2][4]
Hydrogen Bond Acceptor Count3[2][4]
Boiling Point467.7 °C at 760 mmHg[2]
Density1.302 g/cm³[2]

HPLC Method with UV Detection

This method is suitable for the routine analysis and purity assessment of this compound in bulk material or simple formulations.

Experimental Protocol

2.1.1. Instrumentation and Columns

  • A standard HPLC system with a UV/Vis or Diode Array Detector (DAD) is required.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[5][6]

2.1.2. Reagents and Solutions

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • Standard of this compound

2.1.3. Chromatographic Conditions A summary of the recommended HPLC conditions is provided in Table 2.

Table 2: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 50% B, increase to 95% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

2.1.4. Sample Preparation

  • Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2.1.5. Derivatization for Enhanced Sensitivity (Optional) For trace analysis or if UV sensitivity is low, derivatization can be employed. Keto-acids can be derivatized with reagents like 4-nitro-1,2-phenylenediamine (NPD) to form highly chromophoric derivatives.[7][8]

LC-MS/MS Method

For high sensitivity and selectivity, especially in complex matrices such as plasma or tissue extracts, an LC-MS/MS method is recommended.[9][10]

Experimental Protocol

3.1.1. Instrumentation

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[1][10]

3.1.2. Reagents and Solutions

  • Same as HPLC method, but with LC-MS grade solvents.

3.1.3. LC Conditions The LC conditions can be adapted from the HPLC method, with potential modifications for faster analysis using a shorter column and higher flow rates compatible with the mass spectrometer.

Table 3: LC-MS/MS Method Parameters

ParameterRecommended Condition
Column C18, 50-100 mm x 2.1 mm, <3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for rapid elution (e.g., 5-95% B in 5 minutes)
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3.1.4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode due to the carboxylic acid group.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.[10]

  • MRM Transitions: These need to be determined by infusing a standard solution of the analyte. A hypothetical transition would involve the deprotonated molecule [M-H]⁻ as the precursor ion and a characteristic fragment ion.

Table 4: Hypothetical MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound287.0 (for [M-H]⁻)To be determined empirically
Internal Standard (e.g., deuterated analog)To be determinedTo be determined

3.1.5. Sample Preparation from Biological Matrices

  • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.

  • Solid Phase Extraction (SPE): For cleaner samples and higher concentration, a mixed-mode or reversed-phase SPE cartridge can be used.[11]

Method Validation

Both the HPLC and LC-MS/MS methods should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Bulk Material or Biological Matrix Dissolution Dissolution in Diluent Sample->Dissolution Protein_Precipitation Protein Precipitation (for biological fluids) Sample->Protein_Precipitation Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-UV Filtration->HPLC SPE Solid Phase Extraction (for complex matrices) LCMS LC-MS/MS SPE->LCMS Protein_Precipitation->SPE Protein_Precipitation->LCMS Quantification Quantification HPLC->Quantification Purity Purity Assessment HPLC->Purity LCMS->Quantification Validation Method Validation Quantification->Validation Purity->Validation LCMS_Method_Development cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Analyte This compound Standard Column Select Column (e.g., C18) Analyte->Column Ionization Select Ionization Mode (ESI Negative) Analyte->Ionization Mobile_Phase Optimize Mobile Phase (A: 0.1% FA in Water B: 0.1% FA in ACN) Column->Mobile_Phase Gradient Develop Gradient Mobile_Phase->Gradient Precursor Determine Precursor Ion ([M-H]⁻) Ionization->Precursor Product Optimize Fragmentation & Select Product Ions Precursor->Product MRM Develop MRM Method Product->MRM

References

Application Notes and Protocols for the Synthesis of Derivatives from 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives of 7-(3,5-dichlorophenyl)-7-oxoheptanoic acid. The methodologies outlined herein are intended to serve as a foundational guide for the preparation of novel compounds for further investigation in drug discovery and development.

Introduction

This compound is a versatile scaffold for chemical synthesis, possessing both a carboxylic acid and a ketone functional group. These reactive sites allow for a variety of chemical modifications, leading to the generation of diverse libraries of compounds. The derivatives of this molecule hold potential for biological activity, and their synthesis is a key step in exploring their therapeutic applications. These application notes provide detailed procedures for the synthesis of amide, ester, and alcohol derivatives, which are common moieties in many biologically active compounds.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Amide Synthesis

EntryAmineCoupling ReagentBaseSolventReaction Time (h)Yield (%)
1AnilineEDC/HOBtDIPEADMF1285
2BenzylamineHATUDIPEADMF892
3MorpholineT3PPyridineDCM688

Table 2: Summary of Reaction Conditions and Yields for Ester Synthesis

EntryAlcoholCatalystSolventReaction Time (h)Yield (%)
1MethanolH₂SO₄ (cat.)Methanol2495
2EthanolDCC/DMAPDCM1290
3Benzyl alcoholCDIAcetonitrile1887

Table 3: Summary of Reaction Conditions and Yields for Ketone Reduction

| Entry | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | |---|---|---|---|---|---| | 1 | NaBH₄ | Methanol | 2 | 98 | | 2 | L-Selectride® | THF | 4 | 93 (diastereoselective) |

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives

This protocol describes a general procedure for the synthesis of amides from this compound using a peptide coupling agent.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Protocol 2: Synthesis of Ester Derivatives

This protocol details the Fischer esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ester derivative.

Protocol 3: Selective Reduction of the Ketone

This protocol describes the selective reduction of the ketone functionality to a secondary alcohol.

Materials:

  • This compound or its ester/amide derivative

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M HCl

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

Visualizations

Synthetic Pathways

Synthesis_Pathways A 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid B Amide Derivatives A->B Amine, Coupling Agent C Ester Derivatives A->C Alcohol, Acid Catalyst D 7-(3,5-Dichlorophenyl)- 7-hydroxyheptanoic acid Derivatives A->D NaBH4 B->D NaBH4 C->D NaBH4

Caption: Synthetic routes to derivatives of this compound.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants (Acid, Amine/Alcohol) B Add Reagents (Coupling agent/Catalyst) A->B C Reaction Monitoring (TLC) B->C D Quench Reaction C->D Reaction Complete E Liquid-Liquid Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: General workflow for the synthesis and purification of derivatives.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound derivatives are yet to be fully elucidated, structurally related compounds have been implicated in various signaling pathways. The following diagram illustrates a hypothetical pathway where such a derivative might act as an inhibitor of a key signaling kinase, a common mechanism for anticancer and anti-inflammatory agents.

Signaling_Pathway cluster_cell Cellular Environment Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Derivative 7-Aryl-7-oxoheptanoic Acid Derivative Derivative->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Disclaimer

The protocols and information provided in these application notes are for guidance purposes for qualified research personnel. All experiments should be conducted in a suitable laboratory setting with appropriate safety precautions. The biological activities and potential applications mentioned are based on structurally related compounds and require experimental validation for the derivatives of this compound.

Application Notes and Protocols for In Vivo Evaluation of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid is a novel compound with limited publicly available data on its biological activity. The following application notes and protocols are presented as a hypothetical framework for its initial in vivo evaluation based on a presumed anti-inflammatory activity. The experimental designs are based on established preclinical models for assessing novel chemical entities.

Introduction

This compound is a small molecule of interest for potential therapeutic applications. Due to the absence of prior in vivo data, a systematic approach is required to determine its safety profile and preliminary efficacy. This document outlines a two-stage in vivo experimental plan designed to first establish a maximum tolerated dose (MTD) and then to evaluate its potential anti-inflammatory effects in a well-characterized murine model of acute inflammation.

Hypothetical Mechanism of Action: For the purpose of this protocol, we will hypothesize that this compound exerts anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory cascade, such as the NF-κB and MAPK pathways. These pathways are critical in the production of pro-inflammatory mediators.

Preclinical In Vivo Experimental Plan

The in vivo evaluation is structured in two sequential stages:

  • Stage 1: Maximum Tolerated Dose (MTD) Study: To determine the highest dose of the compound that can be administered without causing significant toxicity or mortality in mice.

  • Stage 2: Preliminary Efficacy Study (Carrageenan-Induced Paw Edema Model): To assess the anti-inflammatory activity of the compound in an acute, localized model of inflammation.

Stage 1: Maximum Tolerated Dose (MTD) Study

Objective

To determine the maximum tolerated dose of this compound following a single intraperitoneal (IP) administration in mice. The MTD is defined as the highest dose that does not produce mortality or overt clinical signs of toxicity.

Experimental Protocol

2.2.1. Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline, or 10% DMSO in corn oil)

  • Male C57BL/6 mice, 8-10 weeks old

  • Standard laboratory equipment for animal handling and dosing

2.2.2. Methodology:

  • Animal Acclimatization: Acclimatize mice to the facility for a minimum of 7 days before the experiment.

  • Grouping and Dosing:

    • Randomly assign mice to 5 groups (n=3 per group).

    • Prepare fresh formulations of the test compound on the day of dosing.

    • Administer a single intraperitoneal (IP) injection of the compound at escalating doses (e.g., 10, 30, 100, 300 mg/kg). One group will receive the vehicle alone as a control.[1]

  • Observations:

    • Monitor animals continuously for the first 30 minutes to 1 hour post-dosing for any immediate adverse reactions.[2]

    • Record clinical signs of toxicity (e.g., lethargy, ruffled fur, altered gait, respiratory distress) at 3, 24, 48, and 72 hours post-administration.[2]

    • Record mortality twice daily for 7 days.

    • Measure and record the body weight of each animal just prior to dosing and then daily for 7 days.

Data Presentation

Table 1: Maximum Tolerated Dose (MTD) Study Observations

GroupDose (mg/kg, IP)Number of AnimalsMortality (within 72h)Clinical Signs of ToxicityMean Body Weight Change (%) - Day 3Mean Body Weight Change (%) - Day 7
1Vehicle30/3None observed+1.5+3.2
21030/3None observed+1.2+2.9
33030/3None observed+0.8+2.5
410030/3Mild, transient lethargy at 1h-2.1+1.8
530032/3Severe lethargy, ruffled fur-15.7 (for survivor)N/A

Note: Data presented are illustrative.

Stage 2: Preliminary Efficacy in Carrageenan-Induced Paw Edema Model

Objective

To evaluate the anti-inflammatory efficacy of this compound in the carrageenan-induced paw edema model in mice, a standard assay for acute inflammation.[3]

Experimental Protocol

2.5.1. Materials:

  • This compound

  • Vehicle (as determined in the MTD study)

  • Indomethacin (positive control)

  • 1% w/v Carrageenan solution in sterile saline

  • Male C57BL/6 mice, 8-10 weeks old

  • Pletysmometer or digital calipers

2.5.2. Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least 7 days.

    • Randomly assign mice to 5 groups (n=6-8 per group):

      • Group 1: Vehicle Control (Vehicle + Carrageenan)

      • Group 2: Positive Control (Indomethacin 10 mg/kg + Carrageenan)

      • Groups 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, based on MTD results) + Carrageenan

  • Dosing:

    • Administer the vehicle, indomethacin, or test compound via IP injection 60 minutes prior to the carrageenan challenge.

  • Induction of Edema:

    • Measure the initial volume/thickness of the right hind paw of each mouse (baseline).

    • Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[3][4]

  • Measurement of Paw Edema:

    • Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]

  • Calculation:

    • The increase in paw volume (edema) is calculated as: (Paw volume at time 't') - (Baseline paw volume).

    • The percentage inhibition of edema is calculated as: [(Edema_control - Edema_treated) / Edema_control] x 100.

Data Presentation

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema

GroupDose (mg/kg, IP)Paw Volume Increase (mL) at 3h (Mean ± SEM)Paw Volume Increase (mL) at 5h (Mean ± SEM)% Inhibition of Edema at 3h% Inhibition of Edema at 5h
1: Vehicle-0.85 ± 0.060.92 ± 0.07--
2: Indomethacin100.38 ± 0.040.45 ± 0.0555.3%51.1%
3: Test Cmpd100.79 ± 0.050.85 ± 0.067.1%7.6%
4: Test Cmpd300.62 ± 0.040.68 ± 0.0527.1%26.1%
5: Test Cmpd1000.45 ± 0.050.51 ± 0.0447.1%44.6%

Note: Data presented are illustrative.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_stage1 Stage 1: MTD Study cluster_stage2 Stage 2: Efficacy Study s1_acclimate Animal Acclimatization (7 days) s1_group Random Grouping (n=3/group) s1_acclimate->s1_group s1_dose Single IP Dose Escalation (Vehicle, 10, 30, 100, 300 mg/kg) s1_group->s1_dose s1_observe Monitor Toxicity & Mortality (7 days) s1_dose->s1_observe s1_weigh Daily Body Weight s1_dose->s1_weigh s1_mtd Determine MTD s1_observe->s1_mtd s1_weigh->s1_mtd s2_dose IP Dosing (Vehicle, Positive Control, Test Compound) s1_mtd->s2_dose Inform Dose Selection s2_acclimate Animal Acclimatization (7 days) s2_group Random Grouping (n=8/group) s2_acclimate->s2_group s2_group->s2_dose s2_baseline Baseline Paw Measurement s2_dose->s2_baseline s2_induce Induce Edema (Carrageenan Injection) s2_baseline->s2_induce s2_measure Measure Paw Volume (1-5 hours) s2_induce->s2_measure s2_analyze Data Analysis (% Inhibition) s2_measure->s2_analyze

Caption: Workflow for in vivo evaluation of a novel compound.

Hypothetical Anti-Inflammatory Signaling Pathway

G cluster_pathway Hypothetical Anti-Inflammatory Mechanism cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Hypothetical Anti-Inflammatory Mechanism LPS Inflammatory Stimulus (e.g., Carrageenan) TLR4 Toll-like Receptor 4 LPS->TLR4 MAPK p38/JNK TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Upregulates Transcription Inflammation Inflammation (Edema, Cytokine Release) Genes->Inflammation TestCompound 7-(3,5-Dichlorophenyl) -7-oxoheptanoic acid TestCompound->MAPK inhibits TestCompound->IKK inhibits

Caption: Hypothetical inhibition of NF-κB and MAPK pathways.

References

Application Note and Protocols for the Evaluation of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid as a Potential Src Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive set of protocols for the investigation of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid as a potential inhibitor of Src, a non-receptor tyrosine kinase. Elevated Src activity is implicated in the progression of various cancers, making it a critical target for therapeutic development.[1] The following application note outlines the rationale for this investigation and provides detailed methodologies for in vitro kinase assays, cell-based functional assays, and data analysis. The protocols described herein are intended to guide researchers in the systematic evaluation of this compound's inhibitory potential and its effects on Src-mediated signaling pathways.

Introduction

The Src family of non-receptor tyrosine kinases (SFKs) are essential signaling proteins that regulate a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[2][3][4] As the first proto-oncogene to be discovered, c-Src (cellular Src) is a key regulator of embryonic development and cell growth.[1] Structurally, Src kinases contain conserved SH2, SH3, and tyrosine kinase domains, which mediate protein-protein interactions and catalytic activity.[2][5]

Dysregulation of Src kinase activity, often through overexpression or activating mutations, is a common feature in many human cancers, including those of the colon, breast, lung, and pancreas.[1] Activated Src can contribute to tumor progression by promoting cell survival, invasion, and metastatic potential.[6] Consequently, targeting Src kinase has become a promising strategy in oncology. While several Src inhibitors have been developed, the search for novel scaffolds with improved selectivity and potency continues.

This application note proposes the investigation of this compound as a novel Src kinase inhibitor. The rationale is based on the need to explore new chemical entities for this well-validated cancer target. This document provides the necessary protocols to determine the compound's inhibitory activity against Src kinase and to characterize its effects in a cellular context.

Rationale for Investigation

The logical framework for investigating this compound as a Src kinase inhibitor is built on a foundational hypothesis that new chemical structures may offer unique inhibitory profiles. The proposed study will systematically test this hypothesis through a series of established in vitro and cell-based experiments.

cluster_0 Conceptual Framework cluster_1 Experimental Validation Hypothesis Hypothesis: This compound is a potential Src Kinase Inhibitor Investigation Proposed Investigation Hypothesis->Investigation leads to Rationale Rationale: Need for novel chemical scaffolds with improved selectivity for Src kinase. Rationale->Hypothesis supports invitro In Vitro Assays (Biochemical Potency & Selectivity) Investigation->invitro cellbased Cell-Based Assays (Cellular Efficacy & Downstream Effects) Investigation->cellbased data Data Analysis (IC50, Viability, Pathway Modulation) invitro->data cellbased->data

Caption: Logical workflow for the proposed inhibitor study.

Materials and Reagents

  • Compound: this compound (synthesis or acquisition required)

  • Enzymes: Recombinant human c-Src kinase

  • Substrates: Poly(Glu, Tyr) 4:1 peptide substrate

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-Src (Tyr416)

    • Primary Antibody: Rabbit anti-Src

    • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • Assay Kits:

    • ADP-Glo™ Kinase Assay (Promega) or equivalent

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent

  • Cell Lines: Human colon cancer cell line (e.g., HT-29) or breast cancer cell line (e.g., MDA-MB-231)

  • Buffers and Reagents: DMSO, ATP, DTT, MgCl₂, HEPES, BSA, cell culture media, fetal bovine serum (FBS), lysis buffer, protease and phosphatase inhibitors, ECL Western blotting substrate.

Experimental Protocols

Experimental Workflow Overview

The evaluation of this compound follows a multi-stage process, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular activity and downstream effects.

start Obtain/Synthesize Compound invitro Protocol 1: In Vitro Src Kinase Assay start->invitro ic50 Determine IC50 Value invitro->ic50 decision Is IC50 < 10 µM? ic50->decision cell_assay Protocol 2: Cell-Based p-Src Inhibition Assay decision->cell_assay Yes stop Compound Inactive End of Study decision->stop No viability Protocol 3: Cell Viability Assay cell_assay->viability downstream Analyze Downstream Signaling (e.g., p-FAK, p-Paxillin) viability->downstream

Caption: Step-by-step workflow for inhibitor evaluation.

Protocol 1: In Vitro Src Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

  • Reaction Setup: In a 96-well plate, add 5 µL of the kinase reaction buffer containing MgCl₂, DTT, and the peptide substrate Poly(Glu, Tyr).

  • Add Compound: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate Reaction: Add 2.5 µL of recombinant Src kinase and ATP solution to initiate the reaction. The final ATP concentration should be close to its Km for Src.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Inhibition of Src Autophosphorylation (Western Blot)

This protocol assesses the ability of the compound to inhibit Src activity within a cellular environment by measuring the phosphorylation of Src at Tyr416.

  • Cell Culture: Plate a suitable cancer cell line (e.g., HT-29) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody against phospho-Src (Tyr416) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe for total Src and a loading control (e.g., β-actin) to ensure equal protein loading. Quantify band intensity using densitometry software.

Protocol 3: Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and reagents to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Presentation

The following tables represent potential outcomes from the described experiments and are for illustrative purposes only.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC50 (nM) of this compound
Src 150
Lck850
Fyn600
Abl>10,000
EGFR>10,000

Table 2: Cellular Activity in HT-29 Colon Cancer Cells

AssayEndpointValue (µM)
p-Src (Tyr416) InhibitionIC500.85
Cell Viability (72h)GI505.2

Src Signaling Pathway

Src kinase is a central node in numerous signaling pathways that control cell fate. Upon activation by upstream signals, such as growth factor receptors or integrins, Src phosphorylates a variety of downstream substrates. This initiates cascades that influence cell migration, proliferation, and survival, making it a key player in cancer progression.

cluster_input Upstream Signals cluster_output Downstream Pathways & Cellular Response RTK Growth Factor Receptors (e.g., EGFR) Src Src Kinase RTK->Src activate Integrin Integrins Integrin->Src activate FAK FAK / Paxillin Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K / Akt Src->PI3K Migration Cell Migration & Invasion FAK->Migration Proliferation Gene Transcription & Proliferation STAT3->Proliferation Survival Cell Survival & Anti-Apoptosis PI3K->Survival

References

Application Notes and Protocols for the Investigation of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid as a DPP-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the investigation of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid as a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus. Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy.[1][2][3][4][5] This document outlines the theoretical basis, experimental protocols, and data interpretation necessary to evaluate the efficacy and mechanism of action of this novel compound.

Introduction to DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][6] These incretins are released in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells, suppress glucagon secretion from α-cells, slow gastric emptying, and promote satiety.[1][7][8] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to enhanced glycemic control.[4][6] DPP-4 inhibitors, also known as gliptins, are an established class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[1][5]

The investigation of novel compounds such as this compound as DPP-4 inhibitors is a promising avenue for the development of new therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

Hypothetical Data Summary for this compound

The following tables are templates designed for the structured presentation of experimental data that would be generated during the investigation of this compound.

Table 1: In Vitro DPP-4 Inhibition

CompoundIC50 (nM)Ki (nM)Inhibition Type
This compoundDataDataData
Sitagliptin (Reference)DataDataCompetitive

Table 2: Selectivity Profile against Other Proteases

CompoundDPP-8 IC50 (µM)DPP-9 IC50 (µM)FAP IC50 (µM)
This compoundDataDataData
Sitagliptin (Reference)DataDataData

Table 3: In Vivo Efficacy in a Diabetic Animal Model (e.g., db/db mice)

Treatment GroupDose (mg/kg)Change in Blood Glucose (%)Change in Active GLP-1 (%)
Vehicle Control-DataData
This compoundDataDataData
Sitagliptin (Reference)DataDataData

Signaling Pathways and Experimental Workflows

DPP-4 and GLP-1 Signaling Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors in the context of the GLP-1 signaling pathway.

DPP4_GLP1_Pathway cluster_gut Gut Lumen cluster_l_cell Intestinal L-Cell cluster_pancreas Pancreatic Islet Food Intake Food Intake L-Cell L-Cell Food Intake->L-Cell Stimulates Active GLP-1 Active GLP-1 L-Cell->Active GLP-1 Secretes Beta-Cell Beta-Cell Insulin Secretion Insulin Secretion Beta-Cell->Insulin Secretion Increases Alpha-Cell Alpha-Cell Glucagon Secretion Glucagon Secretion Alpha-Cell->Glucagon Secretion Decreases Active GLP-1->Beta-Cell Stimulates GLP-1R Active GLP-1->Alpha-Cell Inhibits DPP-4 DPP-4 Active GLP-1->DPP-4 Substrate for Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Degrades to DPP-4_Inhibitor 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid DPP-4_Inhibitor->DPP-4 Inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Reduces

Caption: DPP-4 Inhibition and GLP-1 Signaling Pathway.

Experimental Workflow for Screening DPP-4 Inhibitors

The following diagram outlines the logical flow of experiments for evaluating a novel compound as a DPP-4 inhibitor.

DPP4_Inhibitor_Screening_Workflow Compound_Synthesis Synthesis of This compound In_Vitro_Assay In Vitro DPP-4 Inhibition Assay Compound_Synthesis->In_Vitro_Assay Determine_IC50 Determine IC50 and Ki In_Vitro_Assay->Determine_IC50 Selectivity_Screening Selectivity Screening (DPP-8, DPP-9, FAP) Determine_IC50->Selectivity_Screening Cell_Based_Assay Cell-Based Assays (e.g., GLP-1 stimulation) Selectivity_Screening->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy Studies (Diabetic Animal Models) Cell_Based_Assay->In_Vivo_Studies Pharmacokinetics Pharmacokinetic Profiling (ADME) In_Vivo_Studies->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Lead_Optimization Lead Optimization Toxicology->Lead_Optimization

Caption: Experimental Workflow for DPP-4 Inhibitor Screening.

Detailed Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • This compound (test compound)

  • Sitagliptin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of the test compound and sitagliptin in DMSO.

  • Create a series of dilutions of the test compound and sitagliptin in the assay buffer.

  • In a 96-well plate, add the diluted compounds. Include wells for a no-inhibitor control (enzyme activity) and a no-enzyme control (background).

  • Add the recombinant human DPP-4 enzyme to all wells except the no-enzyme control and incubate for 10 minutes at 37°C.[9]

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.[9]

  • Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C using a microplate reader.

  • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Efficacy Study in a Diabetic Animal Model

Objective: To evaluate the effect of this compound on blood glucose levels and active GLP-1 levels in a relevant diabetic animal model (e.g., db/db mice or Zucker diabetic fatty rats).

Materials:

  • Diabetic mice (e.g., male db/db mice, 8-10 weeks old)

  • This compound (test compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sitagliptin (positive control)

  • Vehicle control

  • Glucometer and test strips

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • DPP-4 inhibitor cocktail for blood sample preservation

  • ELISA kit for active GLP-1 measurement

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight (approximately 12-16 hours) with free access to water.

  • Divide the animals into treatment groups: Vehicle control, test compound (at various doses), and sitagliptin.

  • Administer the test compound, sitagliptin, or vehicle orally by gavage.

  • Collect blood samples from the tail vein at baseline (0 hours) and at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours).

  • Immediately measure blood glucose levels using a glucometer.

  • For GLP-1 measurement, collect blood into tubes containing a DPP-4 inhibitor cocktail to prevent ex vivo degradation of active GLP-1.

  • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Measure the concentration of active GLP-1 in the plasma samples using a specific ELISA kit.

  • Analyze the data to determine the effect of the test compound on blood glucose lowering and the increase in active GLP-1 levels compared to the vehicle control and sitagliptin.

Conclusion

These application notes and protocols provide a robust framework for the comprehensive investigation of this compound as a potential DPP-4 inhibitor. By following these methodologies, researchers can systematically evaluate the in vitro potency, selectivity, and in vivo efficacy of this compound, thereby providing critical data to support its further development as a therapeutic agent for type 2 diabetes. The provided templates for data presentation and the illustrative diagrams of the signaling pathway and experimental workflow will aid in the organized execution and interpretation of these studies.

References

safe handling and disposal procedures for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An imperative for laboratory safety, this document provides detailed application notes and protocols for the safe handling and disposal of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and ensure a safe working environment. The following procedures are based on available safety data for closely related compounds and general chemical safety principles.

Hazard Identification and Classification

  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties for this compound is presented in the table below.

PropertyValue
Molecular Formula C13H14Cl2O3
Molecular Weight 289.15 g/mol [2]
Boiling Point 467.7°C at 760 mmHg
Flash Point 236.7°C
Density 1.302 g/cm³

Safe Handling Protocols

Adherence to the following protocols is mandatory to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct and consistent use of Personal Protective Equipment.

PPESpecification
Eye Protection Chemical safety goggles or a face shield approved under NIOSH (US) or EN 166 (EU) standards.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[1]
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1]
Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for handling this compound from reception to use in an experiment.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling A Don appropriate PPE B Work in a ventilated area A->B C Weigh the required amount B->C D Dissolve in a suitable solvent C->D E Transfer to reaction vessel D->E F Decontaminate work surfaces E->F G Dispose of waste properly F->G H Remove and store PPE G->H

Safe Handling Workflow
Detailed Experimental Protocol

  • Preparation: Before handling the compound, ensure you are wearing the specified PPE: chemical safety goggles, a lab coat, and nitrile gloves.[1] Confirm that the chemical fume hood or other ventilated workspace is functioning correctly.

  • Weighing: To minimize the generation of dust, carefully weigh the desired amount of this compound on a tared weigh boat inside a chemical fume hood.[1]

  • Dissolution: Add the weighed compound to a suitable flask. Slowly add the desired solvent and mix gently to dissolve.

  • Reaction: Once dissolved, the solution can be carefully transferred to the reaction vessel.

  • Post-Handling: After use, decontaminate all surfaces that may have come into contact with the chemical. Dispose of any contaminated materials as outlined in the disposal protocol below. Remove and properly store your PPE.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash the affected area with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release and Spill Response

In the case of a spill, evacuate the area and ensure adequate ventilation.[1] Wear appropriate PPE, including respiratory protection if necessary.[1]

  • Containment: Prevent the spill from spreading.

  • Cleanup: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[1] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Procedures

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol

All waste containing this compound should be treated as hazardous waste.

cluster_waste_gen Waste Generation cluster_storage Temporary Storage cluster_disposal Final Disposal A Collect waste in a labeled, sealed container B Store in a designated hazardous waste area A->B C Arrange for pickup by a licensed disposal company B->C

Waste Disposal Workflow
Detailed Disposal Steps

  • Waste Collection: Collect all waste materials, including unused compounds, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.

  • Storage: Store the waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.[1] Contaminated packaging should be disposed of as unused product.[1]

References

Application Notes and Protocols for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Investigating the Anti-Cancer Potential of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid

Introduction:

This compound is a synthetic compound with potential applications in oncology research. Structurally related dichlorophenyl compounds have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] The molecular structure suggests potential interaction with key signaling pathways implicated in cancer progression. One such pathway of significant interest is the Hippo-YAP/TAZ signaling cascade, a critical regulator of cell growth, proliferation, and organ size.[3] Dysregulation of the Hippo pathway, leading to the activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is a common feature in many human cancers.[4] These proteins, upon translocation to the nucleus, interact with TEAD (TEA domain) transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[3][5]

This document provides detailed protocols for researchers to investigate the effects of this compound on cancer cells in vitro. The following protocols outline methods to assess its cytotoxicity, its impact on long-term cell survival and proliferation, and its potential mechanism of action by targeting the YAP/TAZ-TEAD signaling pathway.

Potential Mechanism of Action:

Based on the activity of similar small molecules, it is hypothesized that this compound may function as an inhibitor of the YAP/TAZ-TEAD interaction.[5][6] By disrupting this protein-protein interface, the compound could prevent the transcription of downstream target genes responsible for tumorigenesis. The experimental protocols provided herein are designed to test this hypothesis by measuring cell viability, colony formation ability, and the expression levels of key proteins within the Hippo-YAP/TAZ pathway.

Experimental Protocols

General Cell Culture and Maintenance

This protocol describes the routine culture of a cancer cell line suitable for studying the effects of this compound. The human breast cancer cell line MCF-7 is used as an example; however, these conditions can be adapted for other cell lines such as the YAP/TAZ-dependent ovarian cancer cell line OVCAR-8.[5]

Materials:

  • MCF-7 human breast cancer cell line (ATCC HTB-22)

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 12-well, and 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.[7]

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a 5% CO2 humidified incubator.

  • Cell Maintenance: Change the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, remove the medium and wash the cells once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding 5 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-seed into new flasks at a 1:3 to 1:5 split ratio.[7]

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Colony Formation Assay

This assay assesses the long-term effect of the compound on the ability of single cells to form colonies.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound

  • 6-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed 500-1000 MCF-7 cells per well in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (typically below the IC50 value) for 24 hours.

  • Recovery: After treatment, remove the compound-containing medium, wash with PBS, and add fresh complete growth medium.

  • Incubation: Incubate the plates for 10-14 days, changing the medium every 3 days, until visible colonies are formed.

  • Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

  • Quantification: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.

Western Blot Analysis

This protocol is used to analyze the expression of key proteins in the Hippo-YAP/TAZ signaling pathway.

Materials:

  • MCF-7 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-phospho-YAP, anti-TEAD, anti-CTGF, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Seed MCF-7 cells in 6-well plates and treat with this compound at various concentrations for 24 hours. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-748Value
OVCAR-848Value
NCI-H22648Value
HepG248Value
Note: Values are hypothetical and should be determined experimentally.

Table 2: Effect of this compound on Colony Formation in MCF-7 Cells

Treatment Concentration (µM)Number of Colonies (Mean ± SD)Inhibition of Colony Formation (%)
0 (Vehicle Control)Value0
0.1ValueValue
1.0ValueValue
10.0ValueValue
Note: Values are hypothetical and should be determined experimentally.

Table 3: Densitometric Analysis of Western Blot Results for Hippo Pathway Proteins

Treatment Concentration (µM)p-YAP/YAP Ratio (Fold Change)CTGF/GAPDH Ratio (Fold Change)
0 (Vehicle Control)1.01.0
1.0ValueValue
5.0ValueValue
10.0ValueValue
Note: Values are hypothetical and should be determined experimentally.

Visualizations

G cluster_0 Upstream Signals cluster_1 Hippo Kinase Cascade cluster_2 YAP/TAZ Regulation cluster_3 Nuclear Events cluster_4 Cellular Outcomes Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues GPCR Signaling GPCR Signaling MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ_cyto YAP/TAZ (Cytoplasm) LATS1_2->YAP_TAZ_cyto Phosphorylation p_YAP_TAZ p-YAP/TAZ YAP_TAZ_cyto->p_YAP_TAZ YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc Nuclear Translocation Degradation 14-3-3 Sequestration & Degradation p_YAP_TAZ->Degradation TEAD TEAD YAP_TAZ_nuc->TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation Apoptosis_Inhibition Apoptosis Inhibition Target_Genes->Apoptosis_Inhibition Upstream Signals Upstream Signals Compound 7-(3,5-Dichlorophenyl) -7-oxoheptanoic acid Compound->TEAD Inhibition

Caption: Proposed Hippo-YAP/TAZ signaling pathway and the inhibitory point of action for this compound.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Assay Endpoints Culture Culture MCF-7 Cells Seed Seed Cells in Appropriate Plates Culture->Seed Prepare Prepare Serial Dilutions of Compound Treat Treat Cells for Specified Duration Prepare->Treat MTT Cell Viability (MTT Assay) Treat->MTT Colony Colony Formation Assay Treat->Colony WB Protein Expression (Western Blot) Treat->WB

Caption: General experimental workflow for evaluating the in vitro effects of the compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Friedel-Crafts acylation of 1,3-dichlorobenzene with a pimelic acid derivative.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1] 2. Deactivated Aromatic Ring: The two chlorine atoms on the phenyl ring are electron-withdrawing, making the ring less reactive towards electrophilic substitution.[1] 3. Insufficient Reaction Temperature or Time: The reaction may be too slow under the current conditions.1. Ensure all glassware is thoroughly dried, and reagents and solvents are anhydrous. Handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon). 2. Use a larger excess of the Lewis acid catalyst to drive the reaction forward. Consider using a more reactive acylating agent, such as pimeloyl chloride, instead of pimelic anhydride. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. Prolong the reaction time as needed.
Formation of Multiple Products (Low Purity) 1. Polysubstitution: A second acylation on the aromatic ring may occur, especially if an excess of the acylating agent is used.[1] 2. Isomer Formation: Acylation may occur at different positions on the aromatic ring, leading to a mixture of isomers. 3. Cleavage of the Heptanoic Acid Chain: Under harsh conditions, side reactions involving the aliphatic chain can occur.1. Use a stoichiometric amount or a slight excess of 1,3-dichlorobenzene relative to the acylating agent. 2. Control the reaction temperature; lower temperatures often favor the formation of a single isomer. The substitution pattern of 1,3-dichlorobenzene typically directs acylation to the 4- or 6-position. The 3,5-dichloro substitution pattern of the desired product suggests acylation occurs at the 1-position of a 1,3-dichlorobenzene. Careful control of conditions is key. 3. Avoid excessively high reaction temperatures and prolonged reaction times.
Difficult Product Isolation/Purification 1. Complex with Catalyst: The ketone product can form a stable complex with the Lewis acid, making the work-up challenging.[2] 2. Emulsion during Work-up: The presence of aluminum salts and the carboxylic acid can lead to the formation of emulsions during aqueous extraction. 3. Co-crystallization of Impurities: Structurally similar impurities may co-crystallize with the desired product.1. During work-up, quench the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated HCl to break up the aluminum chloride complex. 2. Use a saturated NaCl solution (brine) during extractions to help break emulsions. If an emulsion persists, filtration through a pad of celite may be effective. 3. Recrystallize the crude product from a suitable solvent system. Multiple recrystallizations may be necessary. Conversion to a methyl ester for purification by column chromatography followed by hydrolysis is also an option.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Friedel-Crafts acylation of 1,3-dichlorobenzene with either pimelic anhydride or pimeloyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Q2: Why is the yield of my reaction consistently low?

A2: Low yields are often attributed to the deactivating effect of the two chlorine atoms on the benzene ring, which slows down the electrophilic aromatic substitution.[1] Additionally, moisture can inactivate the aluminum chloride catalyst. Ensuring anhydrous conditions and potentially using a higher reaction temperature or a more reactive acylating agent can help improve the yield.

Q3: What are the expected side products in this synthesis?

A3: Potential side products include isomers where the acylation occurs at a different position on the dichlorobenzene ring, and products of polysubstitution where more than one acyl group is added to the ring.[1]

Q4: How can I best monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a sample of the reaction mixture is quenched, extracted, and spotted on a TLC plate alongside the starting materials. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate the reaction is proceeding.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved through recrystallization from a suitable solvent. If the product is an oil or difficult to crystallize due to impurities, it can be purified by converting it to its methyl ester, purifying the ester by column chromatography, and then hydrolyzing the ester back to the carboxylic acid.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 1,3-Dichlorobenzene

  • Pimeloyl chloride (or Pimelic anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).

  • Under a nitrogen or argon atmosphere, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add pimeloyl chloride (1 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • After the addition is complete, add 1,3-dichlorobenzene (1 to 1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Data Presentation

Table 1: Effect of Catalyst Stoichiometry on Yield
EntryEquivalents of AlCl₃Reaction Time (h)Yield (%)
11.21245
21.51060
32.0875
42.5878

Note: Data are illustrative and may vary based on specific experimental conditions.

Table 2: Effect of Acylating Agent on Reaction Outcome
EntryAcylating AgentReaction Temperature (°C)Yield (%)
1Pimelic Anhydride4055
2Pimeloyl Chloride4075

Note: Data are illustrative and may vary based on specific experimental conditions.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents 1,3-Dichlorobenzene 1,3-Dichlorobenzene Reaction Friedel-Crafts Acylation 1,3-Dichlorobenzene->Reaction Pimeloyl Chloride Pimeloyl Chloride Pimeloyl Chloride->Reaction AlCl3 AlCl3 AlCl3->Reaction Catalyst DCM DCM (solvent) DCM->Reaction Solvent Product 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid Reaction->Product Yield: ~75%

Caption: Synthesis of this compound.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Cause1 Moisture Contamination? Start->Cause1 Cause2 Insufficient Catalyst? Start->Cause2 Cause3 Low Reactivity? Start->Cause3 Sol1 Use Anhydrous Conditions Cause1->Sol1 Yes Sol2 Increase AlCl3 Equivalents Cause2->Sol2 Yes Sol3 Increase Temperature/ Use Pimeloyl Chloride Cause3->Sol3 Yes End Improved Yield Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting workflow for low yield.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield + SideRxns Side Reactions Temp->SideRxns + Catalyst Catalyst Amount Catalyst->Yield + Time Reaction Time Time->Yield + Anhydrous Anhydrous Conditions Anhydrous->Yield + Purity Purity Anhydrous->Purity + SideRxns->Purity -

Caption: Relationship between parameters and outcomes.

References

Technical Support Center: Troubleshooting Solubility Issues with 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. The content is structured in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound and how do they impact solubility?

A1: While experimental data for this compound is limited, we can infer its properties from its structure and from data on similar compounds. The molecule consists of a lipophilic dichlorophenyl ketone group and a more hydrophilic heptanoic acid chain. The predicted XLogP3-AA value of 3.5 suggests the compound is lipophilic, which often correlates with poor aqueous solubility.[1]

Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)7-(4-chlorophenyl)-7-oxoheptanoic acid (Predicted)7-(3,5-dimethoxyphenyl)-7-oxoheptanoic acid (Predicted)
Molecular FormulaC13H14Cl2O3[1]C13H15ClO3[2]C15H20O5[3]
Molecular Weight289.15 g/mol [1]254.71 g/mol [2]280.32 g/mol [3]
XLogP3-AA / LogP3.5[1]3.55780[2]2.2[3]
Hydrogen Bond Donor Count1[1]Not available1[3]
Hydrogen Bond Acceptor Count3[1]Not available5[3]
Polar Surface Area54.4 Ų[1]54.37 Ų[2]72.8 Ų[3]

Q2: I'm having trouble dissolving this compound in aqueous buffers. What should I do first?

A2: Given its predicted lipophilicity, poor aqueous solubility is expected. The first step in troubleshooting is to try dissolving the compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. This is a common and effective technique for bringing poorly soluble compounds into an aqueous medium.[4]

Q3: What are the general strategies for improving the solubility of a poorly soluble carboxylic acid like this one?

A3: There are several established techniques for enhancing the solubility of poorly soluble drugs and chemical entities.[5] These can be broadly categorized as physical and chemical modifications.[5]

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. Increasing the pH will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

  • Co-solvents: Using a mixture of solvents (a co-solvent system) can significantly enhance solubility.[4]

  • Salt Formation: Preparing a solid salt of the carboxylic acid can improve its solubility and dissolution rate.

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier at the molecular level can improve its wettability and dissolution.

Troubleshooting Guides

Guide 1: Initial Solubility Testing and a General Troubleshooting Workflow

If you are encountering solubility issues, follow this systematic approach to identify a suitable solvent system.

start Start: Solubility Issue test_organic Test in Common Organic Solvents start->test_organic soluble_organic Soluble? test_organic->soluble_organic use_organic Use as stock solution in organic solvent soluble_organic->use_organic Yes test_aqueous Test in Aqueous Buffers (various pH) soluble_organic->test_aqueous No end End: Solution Found use_organic->end soluble_aqueous Soluble? test_aqueous->soluble_aqueous use_aqueous Use aqueous solution soluble_aqueous->use_aqueous Yes troubleshoot Proceed to Advanced Troubleshooting soluble_aqueous->troubleshoot No use_aqueous->end troubleshoot->end

Caption: General workflow for troubleshooting solubility issues.

Guide 2: Detailed Experimental Protocols for Solubility Enhancement

Since this compound has a carboxylic acid group, its aqueous solubility will increase at higher pH. Determining a pH-solubility profile can help identify the optimal pH for your experiments.

Methodology:

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 4 to 10 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, and borate for pH 8.5-10).

  • Add excess compound: To a small vial, add a known amount of your compound (e.g., 1-5 mg).

  • Add buffer: Add a fixed volume of a specific pH buffer (e.g., 1 mL) to the vial.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Separate solid from liquid: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will give you the pH-solubility profile.

A co-solvent screen can help identify a suitable solvent system to dissolve your compound for in vitro assays.

start Start: Co-solvent Screening prepare_stock Prepare concentrated stock in 100% organic solvent (e.g., 10 mM in DMSO) start->prepare_stock select_cosolvents Select a panel of water-miscible co-solvents (e.g., Ethanol, PEG 400) prepare_stock->select_cosolvents prepare_dilutions Prepare serial dilutions of the stock solution into aqueous buffer select_cosolvents->prepare_dilutions observe_precipitation Visually inspect for precipitation immediately and after a set time (e.g., 1 hr) prepare_dilutions->observe_precipitation determine_solubility Determine highest concentration that remains in solution observe_precipitation->determine_solubility end End: Optimal Co-solvent System Identified determine_solubility->end

References

optimizing storage conditions for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing storage conditions and troubleshooting stability issues for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a well-sealed container, protected from light, at a temperature of 2-8°C. This minimizes the potential for thermal degradation and photodegradation.

Q2: How sensitive is this compound to light?

A2: Compounds containing a dichlorophenyl moiety can be susceptible to photodegradation.[1][2] It is crucial to protect the compound from exposure to UV and visible light during storage and handling to prevent the formation of photodegradation products. Forced degradation studies under photolytic conditions are recommended to fully understand its photosensitivity.[3][4]

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure, potential degradation pathways include:

  • Photodegradation: Cleavage of the carbon-chlorine bonds or other reactions on the aromatic ring upon exposure to light.[1][2]

  • Hydrolysis: While the keto and carboxylic acid groups are generally stable, hydrolysis could potentially occur under extreme pH and temperature conditions.[5][6]

  • Oxidation: The keto group could be susceptible to oxidation, potentially leading to chain cleavage.[7][8]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the heptanoic acid chain is a possible degradation route for aromatic carboxylic acids.[9][10][11]

Q4: What type of analytical method is suitable for assessing the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate analytical technique.[12][13] This method should be capable of separating the intact compound from its potential degradation products, allowing for accurate quantification of its purity and degradation over time.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Contamination of the sample or solvent. Degradation of the compound due to improper handling or storage.1. Analyze a blank (solvent only) to check for contamination. 2. Prepare a fresh solution of the compound in a high-purity solvent. 3. Review storage conditions and handling procedures to ensure the compound was not exposed to light, high temperatures, or incompatible materials. 4. Perform forced degradation studies to identify potential degradation products and their retention times.[3][14][15]
Decrease in assay value over time The compound is degrading under the current storage conditions.1. Verify the storage temperature and ensure the container is properly sealed. 2. Protect the compound from light by using amber vials or storing it in the dark. 3. Consider storing the compound at a lower temperature (e.g., -20°C) if thermal instability is suspected. 4. Evaluate the stability of the compound in the chosen solvent, as the solvent can influence degradation rates.
Discoloration of the solid compound This could indicate degradation, possibly due to light exposure or oxidation.1. Immediately protect the material from further light exposure. 2. Analyze a sample of the discolored material using a stability-indicating HPLC method to assess its purity. 3. If degradation is confirmed, the batch may need to be discarded. Implement stricter light and oxygen protection measures for future storage.
Inconsistent results between experiments Variability in sample preparation, handling, or analytical method execution.1. Standardize all experimental procedures, including weighing, dissolution, and dilutions. 2. Ensure all experiments are conducted under controlled lighting and temperature conditions. 3. Validate the analytical method for robustness to identify critical parameters that may affect results.

Data Presentation

Table 1: Recommended Conditions for Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[3][4][14] The following table outlines suggested starting conditions for the forced degradation of this compound.

Stress Condition Reagent/Condition Temperature Duration Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hoursHydrolysis of the keto-heptanoic acid chain
Base Hydrolysis 0.1 M NaOHRoom Temperature4 - 24 hoursHydrolysis of the keto-heptanoic acid chain
Oxidation 3% H₂O₂Room Temperature24 hoursOxidation of the keto group, potentially leading to chain cleavage
Thermal Degradation Solid state80°C48 - 96 hoursDecarboxylation of the heptanoic acid
Photostability UV (254 nm) and Visible lightRoom TemperatureAs per ICH Q1B guidelinesPhotodegradation of the dichlorophenyl ring

Experimental Protocols

Stability-Indicating HPLC Method

A reverse-phase HPLC method is recommended for the stability analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example:

    • 0-2 min: 20% Acetonitrile

    • 2-15 min: Gradient to 90% Acetonitrile

    • 15-18 min: Hold at 90% Acetonitrile

    • 18-20 min: Return to 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to assess peak purity).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation Prep Prepare solutions of this compound Stress Expose samples to stress conditions (Heat, Light, pH, Oxidant) Prep->Stress HPLC Inject samples into validated stability-indicating HPLC system Stress->HPLC Detect Detect and quantify parent peak and any degradation products HPLC->Detect MassBalance Calculate mass balance to account for all components Detect->MassBalance Identify Characterize significant degradation products (e.g., by LC-MS) MassBalance->Identify Report Generate stability report Identify->Report

Caption: Workflow for stability testing of this compound.

Hypothetical_Degradation_Pathway cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (extreme conditions) cluster_oxidation Oxidation cluster_thermal Thermal Degradation Parent 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid Photo_Prod Dechlorinated or rearranged products Parent->Photo_Prod Light (UV/Vis) Hydro_Prod 3,5-Dichlorobenzoic acid + Heptanedioic acid derivative Parent->Hydro_Prod Acid/Base, Heat Oxid_Prod Chain-cleaved products Parent->Oxid_Prod Oxidizing agent Therm_Prod Decarboxylated product Parent->Therm_Prod High Temperature

Caption: Hypothetical degradation pathways for this compound.

References

common impurities in 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Possible Cause Suggested Solution
Incomplete Reaction - Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst (e.g., AlCl₃).- Use a stoichiometric amount or a slight excess of the Lewis acid, as it complexes with the product.[1] - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.
Suboptimal Reaction Temperature - Maintain the recommended reaction temperature. For many Friedel-Crafts acylations, gentle heating may be required.[2] However, excessive heat can lead to side reactions and decomposition.
Impure Starting Materials - Use high-purity 1,3-dichlorobenzene and pimeloyl chloride (or a derivative). Impurities in the starting materials can interfere with the reaction.
Loss of Product During Workup - During the aqueous workup to decompose the aluminum chloride complex, emulsions can form, leading to product loss. To mitigate this, consider a slow and controlled addition to the quenching solution (e.g., ice-cold dilute HCl).[3] - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Problem 2: Presence of Significant Impurities in the Crude Product

Impurity Type Identification Removal Strategy
Unreacted 1,3-Dichlorobenzene - Can be detected by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.- Due to its volatility, it can often be removed by distillation under reduced pressure. - Column chromatography can also effectively separate the nonpolar 1,3-dichlorobenzene from the more polar product.
Positional Isomers (e.g., 2,4- and 2,6-dichloro isomers) - Identification can be challenging and may require advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase, or advanced NMR techniques. The benzoylation of m-dichlorobenzene is known to yield mainly the 2,4-dichloro isomer along with a smaller amount of the 2,6-isomer.[4]- Separation of positional isomers is often difficult. Fractional crystallization using a carefully selected solvent system may be effective. - Preparative HPLC is a viable but more resource-intensive option for achieving high purity.
Polyacylated Byproducts - These will have a higher molecular weight and can be identified by Mass Spectrometry (MS) or NMR.- Friedel-Crafts acylation is less prone to poly-substitution compared to alkylation because the acyl group deactivates the aromatic ring.[1] However, if present, these impurities can typically be removed by column chromatography or recrystallization due to their different polarity and solubility compared to the desired product.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A common and effective method is the Friedel-Crafts acylation of 1,3-dichlorobenzene with a suitable C7 acylating agent, such as pimeloyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Q2: What are the most common impurities to expect in the synthesis of this compound?

The most common impurities include:

  • Unreacted starting materials: 1,3-dichlorobenzene and pimeloyl chloride (or its hydrolysis product, pimelic acid).

  • Positional isomers: The primary isomers expected from the acylation of 1,3-dichlorobenzene are the 2,4- and 2,6-dichloro-substituted products, formed in smaller amounts than the desired 3,5-dichloro product.

  • Polyacylated products: Although less common in acylation, there is a possibility of diacylation of the aromatic ring under harsh conditions.

Q3: How can I effectively remove the unreacted 1,3-dichlorobenzene after the reaction?

Unreacted 1,3-dichlorobenzene is significantly less polar than the carboxylic acid product. It can typically be removed by:

  • Distillation: If the product is thermally stable, vacuum distillation can remove the more volatile 1,3-dichlorobenzene.

  • Column Chromatography: Eluting with a non-polar solvent or a solvent system with low polarity will elute the 1,3-dichlorobenzene first, separating it from the desired product.

Q4: What is the best method to separate the positional isomers of the product?

Separating positional isomers is a significant challenge. The following methods can be explored:

  • Fractional Recrystallization: This is often the most practical approach. It involves carefully selecting a solvent or a mixture of solvents in which the solubility of the desired 3,5-dichloro isomer is significantly different from that of the 2,4- and 2,6-dichloro isomers at different temperatures. This process may need to be repeated to achieve high purity.

  • Preparative High-Performance Liquid Chromatography (HPLC): This technique can provide excellent separation of isomers but is more expensive and less scalable than recrystallization.

Q5: What analytical techniques are recommended for purity assessment?

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for determining the purity of the final product and quantifying the levels of isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying byproducts.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 1,3-Dichlorobenzene

  • Pimeloyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas produced during the reaction.

  • In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Add a solution of pimeloyl chloride (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, add 1,3-dichlorobenzene (1.0 equivalent) dropwise at a rate that maintains the reaction temperature below 10 °C.

  • Once the addition of 1,3-dichlorobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. This step should be performed in a well-ventilated fume hood.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent mixture, for example, ethyl acetate/hexane.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Hypothetical Purity Analysis of this compound

Sample Purity of 3,5-dichloro isomer (%) 2,4-dichloro isomer (%) 2,6-dichloro isomer (%) Unreacted 1,3-Dichlorobenzene (%)
Crude Product85.28.53.12.5
After 1st Recrystallization97.11.80.5<0.1
After 2nd Recrystallization99.50.3<0.1<0.1

Note: These are representative values and actual results may vary depending on the specific reaction and purification conditions.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 1,3-Dichlorobenzene + Pimeloyl Chloride + AlCl3 in DCM Start->Reactants Reaction Friedel-Crafts Acylation Reactants->Reaction Workup Quenching with HCl/Ice & Extraction Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) Crude_Product->Recrystallization Filtration Filtration & Drying Recrystallization->Filtration Pure_Product Pure 7-(3,5-Dichlorophenyl) -7-oxoheptanoic Acid Filtration->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Formation cluster_products Reaction Products Reactants 1,3-Dichlorobenzene + Pimeloyl Chloride (Acylium Ion Precursor) Desired_Product 7-(3,5-Dichlorophenyl) -7-oxoheptanoic Acid (Major Product) Reactants->Desired_Product Acylation at C5 Isomer_1 7-(2,4-Dichlorophenyl) -7-oxoheptanoic Acid (Minor Impurity) Reactants->Isomer_1 Acylation at C4 Isomer_2 7-(2,6-Dichlorophenyl) -7-oxoheptanoic Acid (Minor Impurity) Reactants->Isomer_2 Acylation at C2

References

degradation pathways of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability and Degradation of Phenyl-oxoheptanoic Acids

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for a dichlorinated phenyl-oxoheptanoic acid in an aqueous solution?

A1: Based on its structure, the compound is susceptible to several degradation pathways in aqueous environments:

  • Hydrolysis: The carbon-chlorine bonds on the phenyl ring can undergo hydrolysis, where a chlorine atom is replaced by a hydroxyl group.[2][3] This process can be influenced by pH and temperature.

  • Oxidation: The heptanoic acid chain and the aromatic ring can be oxidized, especially in the presence of oxidizing agents (e.g., hydrogen peroxide, ozone) or under photocatalytic conditions.[1][4] This can lead to the cleavage of the carbon chain or the opening of the aromatic ring.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to dechlorination or the formation of radical species that accelerate degradation.[5] Aromatic ketones are known to mediate photo-oxidative degradation processes.[6]

  • Reductive Dechlorination: Under certain anaerobic conditions, microorganisms can remove chlorine atoms from the aromatic ring.[7][8]

Q2: My analyte concentration is decreasing faster than expected in my control samples. What could be the cause?

A2: Unexpectedly rapid degradation in control samples can stem from several factors:

  • Photodegradation: Ensure your sample vials are protected from light, especially if working on an open bench. Use amber vials or cover your sample rack with aluminum foil.

  • Adsorption: The compound may be adsorbing to the surfaces of your glassware or plasticware. Consider using silanized glass vials to minimize surface interactions.

  • Microbial Degradation: If your aqueous solution is not sterile, microbial activity could be contributing to the degradation.[8] Consider filtering your samples through a 0.22 µm filter or including an abiotic control with a microbial inhibitor like sodium azide.[9]

  • pH Shift: A change in the pH of your solution during the experiment can alter the rate of hydrolysis.[10] Ensure your solutions are adequately buffered.

Q3: I am observing several unexpected peaks in my chromatogram. How can I identify if they are degradation products?

A3: The appearance of new peaks that grow over time as the parent peak decreases is a strong indication of degradation. To identify these products, consider the following:

  • LC-MS/MS: Liquid chromatography-mass spectrometry is a powerful tool for identifying unknown compounds. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the new peaks, you can propose structures for the degradation products.

  • Forced Degradation Studies: Intentionally stress your sample under harsh conditions (e.g., high temperature, extreme pH, UV light, oxidation) to accelerate the formation of degradation products. This can help confirm that the new peaks are indeed related to your compound of interest.

Troubleshooting Guides

Issue: Poor Reproducibility in Stability Studies
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent preparation of stock solutions and dilutions. Use calibrated pipettes and volumetric flasks.
Temperature Fluctuations Use a temperature-controlled incubator or water bath for your experiments. Monitor and record the temperature throughout the study.
Variable Light Exposure Conduct all experiments under controlled and consistent lighting conditions. If studying photodegradation, use a calibrated light source. For other studies, protect samples from light.
Inconsistent pH Prepare buffers carefully and verify the pH of each solution before starting the experiment. Re-check the pH at the end of the study to ensure it remained stable.[11]
Matrix Effects If using a complex matrix (e.g., environmental water sample), be aware that other components could interfere with the degradation of your analyte. Run a control with your compound in pure water.

Quantitative Data Summary

The following table presents hypothetical degradation data for a compound similar to 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid under various conditions to illustrate how results can be structured.

Table 1: Hypothetical Half-life (t½) of Compound X in Aqueous Solution

Condition Temperature (°C) pH Half-life (days)
Hydrolysis 255.0> 365
257.0210
259.085
507.045
Photolysis (Simulated Sunlight) 257.015
Oxidation (10 mM H₂O₂) 257.05

Experimental Protocols

Protocol 1: Aqueous Stability Study (Hydrolysis)
  • Buffer Preparation: Prepare aqueous buffer solutions at pH 5, 7, and 9 using standard protocols.[10]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile). Spike the stock solution into each buffer to a final concentration of 1-10 µg/mL, ensuring the organic solvent is less than 1% of the total volume.

  • Incubation: Dispense aliquots of the spiked buffer solutions into amber glass vials and seal them. Place the vials in a temperature-controlled incubator at 25°C and 50°C.[9]

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, and 60 days), remove a vial from each condition.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method to determine the concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t½) is calculated as 0.693/k.

Visualizations

parent 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid hydrolysis Hydrolysis (pH dependent) parent->hydrolysis OH⁻ oxidation Oxidation (e.g., +H₂O₂) parent->oxidation •OH photolysis Photolysis (UV Light) parent->photolysis prod1 Monochloro-hydroxy -phenyl derivative hydrolysis->prod1 prod2 Ring Cleavage Products oxidation->prod2 prod3 Dechlorinated Derivative photolysis->prod3

Caption: Hypothetical degradation pathways for a dichlorinated aromatic compound.

cluster_prep 1. Sample Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Analysis prep_stock Prepare Stock Solution prep_spike Spike into Aqueous Buffer (pH 5, 7, 9) prep_stock->prep_spike prep_aliquot Aliquot into Amber Vials prep_spike->prep_aliquot incubate_vials Incubate at Controlled Temp. prep_aliquot->incubate_vials sample_time Withdraw Samples at Time Points incubate_vials->sample_time analyze_hplc Analyze by HPLC/LC-MS sample_time->analyze_hplc calc_half_life Calculate Half-Life (t½) analyze_hplc->calc_half_life

Caption: General workflow for an aqueous stability study.

References

troubleshooting inconsistent results in assays with 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges and ensure the consistency and reliability of your assay results.

Troubleshooting Inconsistent Assay Results

Inconsistent results in assays involving this compound can arise from various factors, from reagent handling to experimental execution. This guide is designed to help you systematically identify and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question/Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells. 1. Pipetting errors: Inaccurate or inconsistent volumes of reagents or the test compound. 2. Improper mixing: Inadequate mixing of reagents within the wells. 3. Edge effects: Temperature or evaporation gradients across the microplate. 4. Compound precipitation: The test compound may be coming out of solution.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure pipette tips are properly seated. 2. Gently mix the contents of each well after adding reagents, avoiding the introduction of air bubbles. 3. Use a plate sealer, incubate plates in a humidified chamber, and avoid stacking plates during incubation. Consider leaving the outer wells empty. 4. Visually inspect wells for precipitation. Decrease the final concentration of the compound. Ensure the solvent concentration is compatible with the assay buffer.
Low or no signal in the assay. 1. Inactive enzyme: Improper storage or handling of the soluble epoxide hydrolase (sEH) enzyme. 2. Degraded substrate: The fluorescent substrate is sensitive to light and multiple freeze-thaw cycles. 3. Incorrect filter set on the plate reader: Excitation and emission wavelengths do not match the fluorophore. 4. Inhibitor concentration too high: The test compound is completely inhibiting the enzyme.1. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice during use. 2. Aliquot the substrate and store it protected from light at -20°C or -80°C. Prepare fresh dilutions for each experiment. 3. Verify the correct excitation and emission wavelengths for the specific fluorescent substrate being used (e.g., for products of PHOME or CMNPC hydrolysis). 4. Perform a dose-response curve to determine the optimal concentration range for your compound.
High background fluorescence. 1. Autofluorescence of the test compound: this compound itself may be fluorescent at the assay wavelengths. 2. Contaminated reagents or buffer: Buffers or other reagents may have fluorescent contaminants. 3. Non-specific substrate hydrolysis: The substrate may be breaking down spontaneously or due to other components in the sample. 4. Well-to-well contamination. 1. Run a control plate with the compound in assay buffer without the enzyme to measure its intrinsic fluorescence. Subtract this background from your experimental wells. 2. Use high-purity reagents and solvents. Prepare fresh buffers for each experiment. 3. Include a "no enzyme" control to measure the rate of non-enzymatic substrate hydrolysis. 4. Be careful during pipetting to avoid splashing between wells. Use fresh pipette tips for each addition.
Assay signal is saturated (plateaus too quickly). 1. Enzyme concentration is too high: The reaction is proceeding too rapidly for accurate measurement. 2. Substrate concentration is too low: The substrate is being rapidly depleted.1. Reduce the concentration of the sEH enzyme in the assay. 2. Increase the substrate concentration, ensuring it is still below the level where substrate inhibition might occur.
Calculated IC50 value is not reproducible. 1. Inconsistent inhibitor dilution series: Errors in preparing the serial dilutions of the test compound. 2. Variable incubation times: Inconsistent timing of reagent additions and plate reading. 3. Compound instability: The test compound may not be stable in the assay buffer over the course of the experiment.1. Carefully prepare fresh serial dilutions for each experiment. Use calibrated pipettes. 2. Standardize all incubation times. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. 3. Assess the stability of the compound in your assay buffer over time.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public domain, the following table provides typical concentration ranges and parameters for a generic soluble epoxide hydrolase (sEH) inhibitor screening assay using a fluorescent substrate. These values should be used as a starting point for optimization.

Parameter Typical Range Notes
sEH Enzyme Concentration 1 - 10 nMOptimize for a linear reaction rate over the desired time course.
Fluorescent Substrate Conc. 5 - 50 µMShould be at or below the Km for the enzyme to ensure sensitivity to competitive inhibitors.
Inhibitor (Test Compound) Conc. 0.1 nM - 100 µMA wide range is used to determine the IC50 value.
DMSO Concentration < 1% (v/v)High concentrations of organic solvents can inhibit enzyme activity.
Incubation Time 15 - 60 minutesShould be within the linear phase of the reaction.
Incubation Temperature 25 - 37 °CShould be kept consistent across experiments.

Experimental Protocols

General Protocol for a Fluorometric Soluble Epoxide Hydrolase (sEH) Inhibitor Assay

This protocol is a general guideline for determining the inhibitory activity of compounds like this compound against sEH using a fluorescent substrate such as (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

  • sEH Enzyme: Reconstitute and dilute the enzyme to the desired final concentration in cold assay buffer. Keep on ice.

  • Fluorescent Substrate: Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and dilute to the final concentration in assay buffer. Protect from light.

  • Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series at 100x the final desired concentrations. Then, prepare a 10x intermediate dilution in assay buffer.

2. Assay Procedure (96-well plate format):

  • Add 10 µL of the 10x test compound dilutions to the appropriate wells.

  • For control wells, add 10 µL of assay buffer with the same percentage of DMSO as the test compound wells.

  • Add 80 µL of the diluted sEH enzyme solution to all wells except the "no enzyme" control wells (add 80 µL of assay buffer to these).

  • Incubate the plate for 5-10 minutes at the desired temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the diluted fluorescent substrate solution to all wells.

  • Immediately place the plate in a fluorescence plate reader.

3. Data Acquisition:

  • Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings every 30-60 seconds. Use the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em: 330/465 nm for the product of PHOME hydrolysis).

  • Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at the desired temperature, protected from light. Then, stop the reaction (if necessary, according to kit instructions) and read the final fluorescence.

4. Data Analysis:

  • For kinetic data, determine the reaction rate (slope) for each well from the linear portion of the fluorescence versus time plot.

  • Subtract the rate of the "no enzyme" control from all other wells.

  • Calculate the percent inhibition for each concentration of the test compound relative to the "enzyme only" control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Visualizations

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Biological_Effects_EETs Beneficial Effects: - Vasodilation - Anti-inflammatory EETs->Biological_Effects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Biological_Effects_DHETs Reduced Biological Activity DHETs->Biological_Effects_DHETs Inhibitor 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid (sEH Inhibitor) Inhibitor->sEH Inhibition

Caption: The inhibitory action of this compound on the sEH pathway.

Experimental Workflow for sEH Inhibition Assay

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition cluster_analysis 4. Data Analysis Reagents Prepare Buffers, Enzyme, Substrate Add_Enzyme Add sEH Enzyme Reagents->Add_Enzyme Compound Prepare Inhibitor Dilution Series Add_Inhibitor Add Inhibitor to Plate Compound->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Initiate with Substrate Pre_Incubate->Add_Substrate Read_Plate Read Fluorescence (Kinetic or Endpoint) Add_Substrate->Read_Plate Calculate_Rates Calculate Reaction Rates Read_Plate->Calculate_Rates Calculate_Inhibition % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: A stepwise workflow for conducting an sEH inhibitor assay.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart Start Inconsistent Results? Check_Variability High Variability between Replicates? Start->Check_Variability Check_Signal Low or No Signal? Check_Variability->Check_Signal No Solution_Pipetting Review Pipetting Technique & Calibrate Pipettes Check_Variability->Solution_Pipetting Yes Check_Background High Background? Check_Signal->Check_Background No Solution_Enzyme_Substrate Check Enzyme Activity & Substrate Integrity Check_Signal->Solution_Enzyme_Substrate Yes Solution_Compound_Fluorescence Test Compound for Autofluorescence Check_Background->Solution_Compound_Fluorescence Yes Solution_Controls Review All Controls (No Enzyme, No Inhibitor) Check_Background->Solution_Controls No End Results Consistent Solution_Pipetting->End Solution_Enzyme_Substrate->End Solution_Compound_Fluorescence->End Solution_Controls->End

Caption: A logical flowchart for troubleshooting inconsistent assay results.

Technical Support Center: Optimizing 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. Our goal is to help you optimize its concentration for your cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of this compound?

A1: The initial and most critical step is to perform a dose-response experiment. This involves treating your cells with a wide range of concentrations of the compound to identify the concentration that produces the desired effect, whether it's cytotoxicity or another specific cellular response. A well-designed dose-response curve is essential for determining the IC50 (half-maximal inhibitory concentration) if the compound is cytotoxic.[1]

Q2: How should I prepare this compound for my experiments?

A2: As with any new small molecule, it is crucial to first determine a suitable solvent. The choice of solvent should dissolve the compound completely and be non-toxic to the cells at the final concentration used in the experiment. Common solvents for small molecules in cell culture include DMSO and ethanol. Always include a vehicle control (cells treated with the solvent alone) in your experiments to account for any effects of the solvent on cell viability.

Q3: What are the most common assays to measure cell viability?

A3: Several assays are commonly used to assess cell viability, each with its own advantages and disadvantages. Some of the most widely used methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[2][3]

  • Resazurin (alamarBlue™ or PrestoBlue™) Assays: These are fluorescent or colorimetric assays that also measure metabolic activity and are generally more sensitive than MTT.[3][4]

  • ATP Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays measure the amount of ATP present, which correlates with the number of viable cells.[3]

  • Trypan Blue Exclusion Assay: This is a manual method that distinguishes viable from non-viable cells based on membrane integrity.[5]

Troubleshooting Guide

Q4: My cell viability results are inconsistent across experiments. What could be the cause?

A4: Inconsistent results can arise from several factors:

  • Cell Culture Conditions: Ensure that your cell culture conditions, such as temperature, humidity, and CO2 levels, are consistent.[6] Cell density at the time of treatment is also a critical parameter that needs to be controlled.[7]

  • Compound Stability: Ensure that your stock solution of this compound is stored correctly and has not degraded. Repeated freeze-thaw cycles can sometimes affect compound stability.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variability. Calibrate your pipettes regularly and ensure proper technique.[4]

  • Reagent Issues: Reagents for viability assays can degrade if not stored properly or if they are past their expiration date.[4][6]

Q5: I am observing high background in my cell viability assay. What can I do?

A5: High background can be caused by several factors depending on the assay being used:

  • Reagent Contamination: Your assay reagents may have become contaminated.

  • Compound Interference: The compound itself might interfere with the assay. To test for this, run a control with the compound in cell-free media.[2]

  • Extended Incubation Times: Over-incubation with the assay reagent can lead to high background. Try reducing the incubation time.[4]

Q6: The dose-response curve for this compound is not behaving as expected (e.g., it's not a classic sigmoidal curve). Why might this be?

A6: Non-standard dose-response curves can occur for several reasons:

  • Compound Specificity: At lower concentrations, the compound may be acting on a specific target, while at higher concentrations, it could have off-target effects, leading to a complex dose-response relationship.[7]

  • Compound Solubility: The compound may be precipitating out of solution at higher concentrations.

  • Cellular Mechanisms: The cells might be activating compensatory mechanisms at certain concentrations of the compound.

Experimental Protocols

Protocol: Determining IC50 using an MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your chosen solvent. Then, further dilute these into the cell culture medium to achieve the final desired concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[3]

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the compound concentration to determine the IC50.

Data Presentation

Table 1: Example Dose-Response Data for this compound on ABC Cell Line after 48h Treatment

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
1052.7 ± 3.9
5015.9 ± 2.5
1005.4 ± 1.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_prep Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound compound_prep->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze Analyze Data & Determine IC50 read_plate->analyze end_node End analyze->end_node

Caption: Experimental workflow for determining the optimal concentration of a novel compound.

signaling_pathway compound This compound target Potential Cellular Target compound->target downstream Downstream Signaling Cascade target->downstream apoptosis Apoptosis/Cell Death downstream->apoptosis viability Decreased Cell Viability apoptosis->viability

Caption: A generalized signaling pathway illustrating how a compound might induce cell death.

References

Technical Support Center: Purification of High-Purity 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of high-purity 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product has a low melting point and appears oily. What are the likely impurities?

A1: A low or broad melting point, and an oily appearance, typically indicate the presence of impurities. Given that the synthesis of this compound likely involves a Friedel-Crafts acylation reaction, common impurities could include:

  • Unreacted Starting Materials: Residual 1,3-dichlorobenzene or heptanedioic acid/anhydride.

  • Isomeric Byproducts: Friedel-Crafts reactions on dichlorobenzenes can sometimes yield small amounts of other isomers, such as 2,4- or 3,4-dichlorophenyl derivatives.[1]

  • Polysubstituted Products: Although less common in Friedel-Crafts acylations compared to alkylations, there is a possibility of forming di-acylated products.[2][3]

  • Residual Solvent: Solvents used in the reaction or initial purification steps may be trapped in the product.

Troubleshooting Steps:

  • Acid-Base Extraction: This is a highly effective method to separate the desired carboxylic acid from neutral impurities like unreacted 1,3-dichlorobenzene and polysubstituted byproducts.[4][5][6][7][8]

  • Recrystallization: This technique is excellent for removing small amounts of impurities, including isomeric byproducts and residual starting materials.[9][10][11]

  • Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Q2: After performing an acid-base extraction, my yield is significantly lower than expected. What could have gone wrong?

A2: Low yield after an acid-base extraction can be attributed to several factors:

  • Incomplete Protonation/Deprotonation: The pH of the aqueous solution may not have been sufficiently basic to deprotonate all of the carboxylic acid, or acidic enough to fully protonate the carboxylate salt for precipitation.

  • Emulsion Formation: An emulsion layer between the organic and aqueous phases can trap the product, preventing complete separation.

  • Product Solubility: The protonated carboxylic acid may have some solubility in the aqueous phase, leading to loss.

Troubleshooting Steps:

  • pH Monitoring: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently basic (pH > 8) during the extraction of the acid into the aqueous phase, and sufficiently acidic (pH < 2) during the precipitation of the final product.

  • Breaking Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • Minimizing Aqueous Solubility: After acidification, cool the aqueous solution in an ice bath to minimize the solubility of the product before filtration.

Q3: My recrystallized product is still showing impurities on analysis (e.g., by TLC or HPLC). How can I improve the recrystallization process?

A3: If impurities persist after recrystallization, consider the following:

  • Inappropriate Solvent Choice: The chosen solvent may not have a steep enough solubility curve (i.e., the compound is too soluble at low temperatures or not soluble enough at high temperatures).[10]

  • Cooling Rate: Cooling the solution too quickly can cause impurities to be trapped within the crystal lattice.

  • Insufficient Washing: The crystals may not have been adequately washed with cold solvent after filtration to remove residual mother liquor containing impurities.

Troubleshooting Steps:

  • Solvent Screening: Test a variety of solvents to find one where the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system can also be effective.[12]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.[10]

  • Thorough Washing: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aromatic Compounds [10]

SolventBoiling Point (°C)Characteristics & Potential Use
Ethanol78Good for moderately polar compounds.
Hexane69Suitable for non-polar aromatic compounds.
Ethyl Acetate77A good general-purpose solvent for a range of polarities.
Toluene111Effective for dissolving many aromatic compounds at high temperatures.
Water100Can be used for polar compounds, but often requires a co-solvent.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate or a 1M sodium hydroxide solution.[6][8]

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh basic solution to ensure complete transfer of the carboxylic acid.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify with concentrated hydrochloric acid until the pH is below 2. The purified this compound will precipitate out of the solution.[6]

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Protocol 2: Recrystallization

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature.[9]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization cluster_analysis Analysis synthesis Crude Product (this compound + Impurities) dissolve Dissolve in Organic Solvent synthesis->dissolve add_base Add Aqueous Base (e.g., NaHCO3) dissolve->add_base separate Separate Layers add_base->separate acidify Acidify Aqueous Layer separate->acidify filter_extract Filter Precipitate acidify->filter_extract dissolve_hot Dissolve in Hot Solvent filter_extract->dissolve_hot cool_slowly Cool Slowly dissolve_hot->cool_slowly filter_recryst Filter Crystals cool_slowly->filter_recryst pure_product High-Purity Product filter_recryst->pure_product troubleshooting_guide cluster_problem Problem Identification cluster_solution Troubleshooting Actions start Impure Product oily_product Oily Appearance / Low MP start->oily_product low_yield Low Yield After Extraction start->low_yield impurities_after_recryst Impurities Remain After Recrystallization start->impurities_after_recryst acid_base_extraction Perform Acid-Base Extraction oily_product->acid_base_extraction check_ph Check pH During Extraction & Precipitation low_yield->check_ph slow_cooling Ensure Slow Cooling During Recrystallization impurities_after_recryst->slow_cooling solvent_screen Screen for a Better Solvent impurities_after_recryst->solvent_screen

References

Technical Support Center: Scale-Up Synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the Friedel-Crafts acylation of 1,3-dichlorobenzene with pimelic anhydride or a derivative.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation - Inactive or insufficient Lewis acid catalyst (e.g., AlCl₃).- Deactivated aromatic ring (1,3-dichlorobenzene is moderately deactivated).- Impure starting materials (e.g., moisture in reagents or solvent).- Low reaction temperature.- Use fresh, anhydrous AlCl₃ and ensure it is used in stoichiometric amounts or greater.- Consider a more reactive acylating agent (e.g., pimeloyl chloride over pimelic anhydride).- Ensure all glassware, solvents, and reagents are thoroughly dried.- Gradually increase the reaction temperature, monitoring for product formation and byproduct accumulation.
Formation of Isomeric Byproducts Friedel-Crafts acylation of 1,3-dichlorobenzene can lead to the formation of 7-(2,4-dichlorophenyl)-7-oxoheptanoic acid and 7-(2,6-dichlorophenyl)-7-oxoheptanoic acid as major impurities.[1]- Optimize reaction temperature; lower temperatures may favor the desired 3,5-disubstituted product.- Employ purification techniques such as fractional crystallization or chromatography to separate the isomers.
Polysubstitution (Diacylation) Excess of the acylating agent or prolonged reaction times.- Use a stoichiometric amount or a slight excess of 1,3-dichlorobenzene relative to the acylating agent.- Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction upon consumption of the limiting reagent.
Difficult Product Isolation/Purification The product is a keto-acid, which can be challenging to crystallize and may retain impurities.- Perform an acidic work-up to ensure the carboxylic acid is protonated.- Utilize a biphasic extraction to remove the aluminum salts.- Explore different recrystallization solvents or solvent mixtures.- Consider derivatization to a more crystalline form (e.g., an ester) for purification, followed by hydrolysis.
Dark Reaction Mixture/Charring Aggressive reaction conditions, such as excessively high temperatures.- Maintain a controlled reaction temperature, using a cooling bath if necessary, especially during the addition of the catalyst.- Ensure efficient stirring to prevent localized overheating.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the Friedel-Crafts acylation of 1,3-dichlorobenzene with a pimelic acid derivative, such as pimelic anhydride or pimeloyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]

Q2: Why is an excess of AlCl₃ often required in Friedel-Crafts acylation?

A2: The product, an aryl ketone, can form a stable complex with AlCl₃. This complexation deactivates the Lewis acid, necessitating the use of more than a stoichiometric amount to ensure the reaction proceeds to completion.

Q3: What are the primary safety concerns when working with AlCl₃ on a large scale?

A3: Aluminum chloride is a highly reactive and moisture-sensitive substance. Key safety precautions include:

  • Handling in an inert, dry atmosphere (e.g., under nitrogen or argon) to prevent vigorous reaction with moisture.

  • Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Quenching the reaction mixture carefully by slowly adding it to ice or a cold, dilute acid solution to manage the exothermic reaction.

Q4: How can I minimize the formation of isomeric impurities?

A4: The acylation of 1,3-dichlorobenzene is directed by the chlorine substituents to the ortho and para positions relative to them. This leads to the formation of 2,4- and 2,6-dichloro isomers as the major byproducts.[1] To favor the formation of the desired 3,5-isomer, you can try:

  • Running the reaction at lower temperatures, as this can sometimes increase regioselectivity.

  • Screening different Lewis acid catalysts, as some may offer better selectivity.

Q5: What is a suitable work-up procedure for a large-scale Friedel-Crafts acylation?

A5: A typical work-up involves:

  • Carefully quenching the reaction mixture by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

  • Extracting the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover all of the product.

  • Washing the combined organic layers with water and then a brine solution to remove residual acid and salts.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solution under reduced pressure to obtain the crude product.

Q6: What are the recommended methods for purifying the final product?

A6: Purification of this compound can be achieved through:

  • Recrystallization: This is often the most effective method for purification on a large scale. Experiment with various solvents such as toluene, heptane, or mixtures containing ethyl acetate to find optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.

  • Column Chromatography: While less practical for very large scales, it can be effective for removing closely related isomers if recrystallization is unsuccessful.

Experimental Protocols & Visualizations

General Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet is charged with anhydrous 1,3-dichlorobenzene and a suitable solvent (e.g., dichloromethane or nitrobenzene).

  • Catalyst Addition: The mixture is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise, maintaining the internal temperature below 10 °C.

  • Acylating Agent Addition: A solution of pimeloyl chloride (or pimelic anhydride) in the same solvent is added dropwise via the dropping funnel, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: The reaction mixture is slowly quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization.

Diagrams

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1,3-Dichlorobenzene + Pimelic Anhydride/Chloride reaction_mix Reaction Mixture reagents->reaction_mix solvent Anhydrous Solvent solvent->reaction_mix catalyst AlCl₃ catalyst->reaction_mix quench Quench (Ice/HCl) reaction_mix->quench extraction Solvent Extraction quench->extraction wash_dry Wash & Dry extraction->wash_dry crude_product Crude Product wash_dry->crude_product recrystallization Recrystallization crude_product->recrystallization final_product Pure Product recrystallization->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Incomplete Reaction cause1 Inactive Catalyst? start->cause1 cause2 Moisture Present? start->cause2 cause3 Low Temperature? start->cause3 solution1 Use fresh, anhydrous AlCl₃ cause1->solution1 solution2 Dry all reagents and solvents cause2->solution2 solution3 Increase reaction temperature cause3->solution3

Caption: Troubleshooting decision tree for low yield in the Friedel-Crafts acylation.

signaling_pathway cluster_reactants Reactants 1,3-Dichlorobenzene 1,3-Dichlorobenzene Product Complex Product Complex 1,3-Dichlorobenzene->Product Complex + Acylium Ion Pimeloyl Chloride Pimeloyl Chloride Acylium Ion Intermediate Acylium Ion Intermediate Pimeloyl Chloride->Acylium Ion Intermediate + AlCl3 AlCl3 AlCl3 Final Product Final Product Product Complex->Final Product Hydrolysis

References

interpreting ambiguous NMR or mass spectrometry data of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. It specifically addresses potential ambiguities in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Frequently Asked Questions (FAQs) & Troubleshooting

Our FAQs and troubleshooting guides are designed to help you interpret unexpected or ambiguous results in your NMR and mass spectrometry experiments.

Mass Spectrometry Troubleshooting

Question: My mass spectrum shows a cluster of peaks for the molecular ion instead of a single peak. Why is this happening?

Answer: This is expected for a compound containing chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[1][2] For a molecule with two chlorine atoms, like this compound, you will observe a characteristic pattern of three peaks for the molecular ion (M, M+2, and M+4) in a ratio of approximately 9:6:1.[2] This isotopic pattern is a key indicator of the presence of two chlorine atoms in your compound.

Question: I am not observing a clear molecular ion peak in my mass spectrum. What could be the issue?

Answer: The absence of a clear molecular ion peak can be due to several factors. Aromatic ketones can sometimes undergo facile fragmentation, leading to a weak or absent molecular ion. Common issues could also include:

  • Sample Concentration: The sample may be too dilute, resulting in a weak signal.[3] Conversely, a highly concentrated sample can cause ion suppression.[3]

  • Ionization Technique: The chosen ionization method (e.g., ESI, EI) may not be optimal for this molecule, leading to excessive fragmentation. Experimenting with different ionization techniques could resolve this.[3]

  • Instrument Calibration: Ensure your mass spectrometer is properly calibrated. Incorrect calibration can lead to mass errors and difficulty in identifying the correct peaks.[3]

Question: What are the expected fragmentation patterns for this molecule?

Answer: For this compound, you can expect fragmentation patterns characteristic of aromatic ketones and alkyl chains. Key fragmentation pathways include:

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the alkyl chain, or between the carbonyl group and the aromatic ring.

  • Tropylium Ion Formation: Alkyl-substituted benzene rings often show a prominent peak at m/z 91, corresponding to a rearranged tropylium ion.[4][5]

  • Loss of Water: The carboxylic acid group can lose a water molecule (M-18).

  • Loss of COOH: A peak corresponding to the loss of the carboxylic acid group (M-45) may also be observed.[6]

NMR Spectroscopy Troubleshooting

Question: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. What is the expected pattern?

Answer: For a 3,5-disubstituted aromatic ring, you would expect to see two signals in the aromatic region: a triplet for the proton at the 4-position and a doublet for the protons at the 2- and 6-positions. The splitting may appear complex due to long-range couplings. The presence of electron-withdrawing chlorine atoms and the carbonyl group will shift these protons downfield, typically in the range of 7-8 ppm.[7][8]

Question: I see a broad peak in my ¹H NMR spectrum that disappears upon a D₂O shake. What is this signal?

Answer: This broad peak is characteristic of the acidic proton of the carboxylic acid group (-COOH). Protons attached to oxygen or nitrogen are exchangeable and often appear as broad signals.[9] Adding a drop of deuterium oxide (D₂O) to your NMR tube will cause this proton to exchange with deuterium, leading to the disappearance of the signal from the spectrum, confirming the presence of the carboxylic acid.

Question: My baseline is noisy and shows unexpected peaks. How can I improve the quality of my NMR spectrum?

Answer: A noisy baseline and spurious peaks can arise from several sources:

  • Contaminated NMR Tube: Ensure your NMR tube is clean.

  • Solvent Impurities: Use high-purity deuterated solvents. Residual protons in the solvent can give rise to characteristic peaks (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).

  • Instrument Shimming: The homogeneity of the magnetic field may need to be optimized. Re-shimming the instrument can improve peak shape and resolution.

Data Presentation

Expected Mass Spectrometry Data
IonExpected m/zDescription
[M]⁺304Molecular ion with two ³⁵Cl isotopes
[M+2]⁺306Molecular ion with one ³⁵Cl and one ³⁷Cl isotope
[M+4]⁺308Molecular ion with two ³⁷Cl isotopes
[M-C₆H₁₁O₂]⁺173/175/177Fragment from cleavage between carbonyl and alkyl chain
[C₇H₅Cl₂]⁺159/161/163Dichlorobenzoyl cation
Expected ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0broad singlet1H-COOH
~7.8doublet2HAromatic H-2, H-6
~7.6triplet1HAromatic H-4
~2.9triplet2H-CH₂- adjacent to C=O
~2.3triplet2H-CH₂- adjacent to COOH
~1.7multiplet4HRemaining -CH₂- groups
Expected ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~200C=O (ketone)
~180C=O (acid)
~138Aromatic C-1
~135Aromatic C-3, C-5
~133Aromatic C-4
~127Aromatic C-2, C-6
~38-CH₂- adjacent to C=O
~34-CH₂- adjacent to COOH
~28Remaining -CH₂- carbons
~24Remaining -CH₂- carbons

Experimental Protocols

Mass Spectrometry Analysis
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an appropriate ion source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • ESI: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes.

    • EI: Introduce the sample via a direct insertion probe or GC inlet. Use a standard electron energy of 70 eV.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and characteristic fragment ions.

NMR Spectroscopy Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum.

    • (Optional) Perform 2D NMR experiments such as COSY and HSQC for more detailed structural elucidation.[9]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts based on expected values and splitting patterns.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interp Data Interpretation cluster_conclusion Conclusion Sample 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid Dissolve Dissolve in appropriate solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolve->NMR MS Mass Spectrometry (ESI, EI) Dissolve->MS Interpret_NMR Interpret NMR Spectra (Chemical Shift, Integration, Splitting) NMR->Interpret_NMR Interpret_MS Interpret MS Spectra (Molecular Ion, Fragmentation) MS->Interpret_MS Structure_Confirmation Structure Confirmation Interpret_NMR->Structure_Confirmation Interpret_MS->Structure_Confirmation

Caption: Experimental workflow for spectroscopic analysis.

Troubleshooting_Logic cluster_ms_issues MS Troubleshooting cluster_nmr_issues NMR Troubleshooting Start Ambiguous Data Observed Is_MS Is the issue in Mass Spectrometry? Start->Is_MS Is_NMR Is the issue in NMR Spectroscopy? Is_MS->Is_NMR No MS_Mol_Ion No/Weak Molecular Ion Is_MS->MS_Mol_Ion Yes, molecular ion MS_Isotope Unexpected Peak Cluster Is_MS->MS_Isotope Yes, peak cluster MS_Fragment Unusual Fragmentation Is_MS->MS_Fragment Yes, fragmentation NMR_Aromatic Complex Aromatic Region Is_NMR->NMR_Aromatic Yes, aromatic region NMR_Broad Broad, Exchangeable Peak Is_NMR->NMR_Broad Yes, broad peak NMR_Noise Noisy Baseline Is_NMR->NMR_Noise Yes, noisy baseline MS_Mol_Ion_Sol Check concentration and ionization method MS_Mol_Ion->MS_Mol_Ion_Sol MS_Isotope_Sol Check for Cl isotope pattern (M, M+2, M+4) MS_Isotope->MS_Isotope_Sol MS_Fragment_Sol Compare with expected fragmentation pathways MS_Fragment->MS_Fragment_Sol NMR_Aromatic_Sol Analyze splitting for 3,5-disubstitution NMR_Aromatic->NMR_Aromatic_Sol NMR_Broad_Sol Perform D₂O shake to confirm -COOH NMR_Broad->NMR_Broad_Sol NMR_Noise_Sol Check solvent purity and re-shim instrument NMR_Noise->NMR_Noise_Sol

Caption: Troubleshooting flowchart for ambiguous data.

References

avoiding precipitation of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. The information provided is intended to help users avoid common issues, particularly precipitation in cell culture media.

Troubleshooting Guide: Precipitation of this compound

Precipitation of this compound in your culture media can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and resolving this issue.

Visual Troubleshooting Workflow

G cluster_0 Observation cluster_1 Initial Checks cluster_2 Troubleshooting Steps cluster_3 Resolution precipitate Precipitate Observed in Culture Media stock_check Stock Solution Clear? precipitate->stock_check media_check Media Components & pH Correct? stock_check->media_check If Yes optimize_stock Optimize Stock Solution stock_check->optimize_stock If No incubation_check Incubator Conditions Stable? media_check->incubation_check If Yes adjust_media Adjust Culture Media media_check->adjust_media If No modify_dilution Modify Dilution Protocol incubation_check->modify_dilution If Yes resolved Precipitation Resolved incubation_check->resolved If No, check incubator optimize_stock->modify_dilution modify_dilution->adjust_media adjust_media->resolved cluster_0 Epigenetic Regulation cluster_1 Transcription cluster_2 Cellular Processes cluster_3 Inhibition ATAD2 ATAD2 cMyc c-Myc Expression ATAD2->cMyc promotes Histones Acetylated Histones Histones->ATAD2 binds to Proliferation Cell Proliferation cMyc->Proliferation drives Apoptosis Apoptosis cMyc->Apoptosis inhibits Inhibitor 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid Inhibitor->ATAD2 inhibits binding

Validation & Comparative

A Comparative Guide to the Biological Evaluation of Dichlorophenyl Compounds: Profiling 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid Against Key Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the biological activities of various dichlorophenyl compounds and outlines a proposed framework for evaluating the biological profile of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. To date, specific biological assay data for this compound is not publicly available. This document serves as a roadmap for researchers seeking to characterize this compound by comparing it to dichlorophenyl analogs with known biological effects.

Introduction to Dichlorophenyl Compounds in Biological Assays

Dichlorophenyl moieties are prevalent in a diverse range of biologically active molecules, exhibiting activities such as anticancer, endocrine disruption, and enzyme inhibition. The position of the chlorine atoms on the phenyl ring, along with the nature of the rest of the molecule, significantly influences the biological target and potency. This guide focuses on a selection of dichlorophenyl compounds with well-documented biological activities to provide a basis for the hypothetical evaluation of this compound.

Comparative Data of Selected Dichlorophenyl Compounds

The following tables summarize the reported biological activities of selected dichlorophenyl compounds in various assays. These compounds are chosen to represent a range of activities that could be relevant for the initial screening of this compound.

Table 1: Cytotoxicity of Dichlorophenyl Compounds in Cancer Cell Lines

CompoundCell LineAssay TypeEndpointResult
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-7 (Breast Cancer)Growth InhibitionGI₅₀0.127 ± 0.04 µM
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideMDAMB468, T47D, ZR-75-1, SKBR3, BT474 (Breast Cancer)Growth InhibitionGI₅₀10-206 nM
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileMDA-MB-231 (Breast Cancer)CytotoxicityIC₅₀10.7 µM
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileA549 (Lung Cancer)CytotoxicityIC₅₀7.7 µM
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileMIA PaCa-2 (Pancreatic Cancer)CytotoxicityIC₅₀7.3 µM
p,p'-Dichlorodiphenyldichloroethylene (DDE)DLD1, SW620 (Colorectal Adenocarcinoma)Cell Proliferation-Enhanced proliferation at 10⁻¹⁰ to 10⁻⁷ M[1]

Table 2: Hepatotoxicity of Dichlorophenyl Compounds

CompoundCell LineAssay TypeEndpointResult (LC₅₀/IC₅₀)
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (Wild Type)Cell ViabilityLC₅₀233.0 ± 19.7 µM[2]
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (CYP3A4 Transfected)Cell ViabilityLC₅₀160.2 ± 5.9 µM[2]

Table 3: Enzyme Inhibition and Receptor Binding of Dichlorophenyl Compounds

CompoundTargetAssay TypeEndpointResult (IC₅₀/Kᵢ/Kₑ)
(3,5-Dichlorophenyl)pyridine derivative 1FurinEnzyme Inhibition (Fluorometric)IC₅₀1.1 nM (S-protein substrate)[3]
(3,5-Dichlorophenyl)pyridine derivative 2FurinEnzyme Inhibition (Fluorometric)IC₅₀0.8 nM (S-protein substrate)[3]
p,p'-DDOHEstrogen Receptor α (ERα)Competitive BindingIC₅₀0.43 µM
p,p'-DDOHEstrogen Receptor β (ERβ)Competitive BindingIC₅₀0.97 µM

Proposed Experimental Workflow for Characterization

A general workflow for the initial biological characterization of a novel compound like this compound is proposed. This involves a tiered approach, starting with broad cytotoxicity screening and followed by more specific assays based on the initial findings and structural similarities to known active compounds.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target-based Assays cluster_2 Tier 3: Mechanistic Studies Compound Synthesis\nand Purification Compound Synthesis and Purification Cytotoxicity Screening\n(e.g., NCI-60 Panel) Cytotoxicity Screening (e.g., NCI-60 Panel) Compound Synthesis\nand Purification->Cytotoxicity Screening\n(e.g., NCI-60 Panel) Hepatotoxicity Assay\n(e.g., HepG2 cells) Hepatotoxicity Assay (e.g., HepG2 cells) Compound Synthesis\nand Purification->Hepatotoxicity Assay\n(e.g., HepG2 cells) Furin Inhibition Assay Furin Inhibition Assay Cytotoxicity Screening\n(e.g., NCI-60 Panel)->Furin Inhibition Assay If cytotoxic AhR Ligand Binding Assay AhR Ligand Binding Assay Cytotoxicity Screening\n(e.g., NCI-60 Panel)->AhR Ligand Binding Assay If selectively cytotoxic Estrogen Receptor\nBinding Assay Estrogen Receptor Binding Assay Hepatotoxicity Assay\n(e.g., HepG2 cells)->Estrogen Receptor\nBinding Assay If low toxicity Signaling Pathway Analysis Signaling Pathway Analysis Furin Inhibition Assay->Signaling Pathway Analysis AhR Ligand Binding Assay->Signaling Pathway Analysis Estrogen Receptor\nBinding Assay->Signaling Pathway Analysis In vivo Studies In vivo Studies Signaling Pathway Analysis->In vivo Studies

Caption: Proposed experimental workflow for the biological evaluation of a novel dichlorophenyl compound.

Detailed Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the potential evaluation of this compound.

Hepatotoxicity Assay in HepG2 Cells

This assay assesses the potential of a compound to cause liver cell damage.

  • Cell Culture: Human hepatoma HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0.1 to 250 µM). A vehicle control (e.g., DMSO) is also included.[2][4]

  • Cell Viability Assessment (MTT Assay): After a 24 or 48-hour incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[5] Cell viability is expressed as a percentage of the vehicle-treated control.

  • High-Content Screening (Optional): For a more detailed analysis, high-content screening can be employed to simultaneously measure multiple parameters of cellular health, including nuclear morphology, mitochondrial membrane potential, and oxidative stress.[6][7]

Furin Inhibition Assay (Fluorometric)

This assay determines if a compound can inhibit the activity of the enzyme furin.

  • Reagents: Recombinant human furin, a fluorogenic furin substrate (e.g., Boc-RVRR-AMC), and a known furin inhibitor (as a positive control) are required.[8]

  • Assay Procedure: The test compound is pre-incubated with furin in an assay buffer in a 96-well plate. The enzymatic reaction is initiated by adding the fluorogenic substrate.

  • Data Acquisition: The fluorescence intensity is measured over time using a microplate reader (Excitation/Emission wavelengths specific to the substrate). The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

  • Data Analysis: The percent inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This assay identifies compounds that can bind to and activate the Aryl Hydrocarbon Receptor, a key regulator of xenobiotic metabolism.

  • Cell Line: A reporter cell line engineered to express a luciferase gene under the control of an AhR-responsive promoter is used.

  • Compound Treatment: Cells are treated with various concentrations of the test compound. A known AhR agonist (e.g., TCDD) is used as a positive control.[9]

  • Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. An EC₅₀ value (the concentration that produces 50% of the maximal response) can be determined.

Relevant Signaling Pathways

The biological effects of dichlorophenyl compounds are often mediated through specific signaling pathways. Understanding these pathways is crucial for interpreting experimental data and elucidating the mechanism of action.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus AhR AhR Hsp90 Hsp90 AhR->Hsp90 Complex AhR_ARNT AhR-ARNT Heterodimer AhR->AhR_ARNT Translocation ARNT ARNT ARNT->AhR_ARNT Dimerization Ligand Dichlorophenyl Compound (Ligand) Ligand->AhR Binding & Activation XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Induces

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Estrogen Receptor (ER) Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus ER Estrogen Receptor (ER) ER_Dimer ER Dimer ER->ER_Dimer Dimerization & Translocation Ligand Dichlorophenyl Compound (Ligand) Ligand->ER Binding & Activation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates

Caption: Simplified diagram of the Estrogen Receptor (ER) signaling pathway.

Conclusion

While direct biological data for this compound is currently lacking, the diverse activities of other dichlorophenyl compounds provide a strong rationale for its systematic evaluation. The proposed workflow and experimental protocols in this guide offer a comprehensive starting point for researchers to elucidate the biological profile of this and other novel dichlorophenyl-containing molecules. Initial screening for cytotoxicity and hepatotoxicity, followed by targeted assays based on structural similarities, will be crucial in uncovering its potential therapeutic or toxicological properties.

References

Comparative Efficacy Analysis of Kynurenine-3-Monooxygenase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the efficacy of selected inhibitors targeting Kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. Due to the absence of publicly available experimental data for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, this document serves as a template, presenting a comparison between the well-characterized KMO inhibitors, Ro 61-8048 and GSK366. This framework is designed for researchers, scientists, and drug development professionals to understand the relative potency of these compounds and the methodologies used for their evaluation.

Kynurenine-3-monooxygenase is a key enzyme in the kynurenine pathway, responsible for the conversion of L-kynurenine to 3-hydroxykynurenine.[1][2][3] Inhibition of KMO is a therapeutic strategy for various neurological disorders, as it can reduce the production of neurotoxic downstream metabolites and increase the levels of the neuroprotective kynurenic acid.[3]

Data Presentation: Comparative Inhibitor Efficacy

The following table summarizes the in vitro efficacy of known KMO inhibitors against human KMO. Efficacy is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorTarget EnzymeIC50 (nM)
This compound Human KMOData not available
Ro 61-8048 Human KMO37[4]
GSK366 Human KMO2.3[5][6][7]

Experimental Protocols: KMO Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against human KMO. This method is based on monitoring the consumption of the cofactor NADPH, which is reflected by a decrease in absorbance at 340 nm.[8][9][10]

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test inhibitors (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1X KMO assay buffer from a concentrated stock.

    • Dilute the recombinant human KMO enzyme to the desired working concentration (e.g., 20 µg/ml) in 1X KMO assay buffer.[8] Keep the diluted enzyme on ice.

    • Prepare a substrate mixture containing L-Kynurenine and NADPH in 1X KMO assay buffer.

  • Assay Plate Setup:

    • Add 50 µL of 1X KMO assay buffer to the "Blank" wells.

    • Add 50 µL of the diluted KMO enzyme solution to the "Positive Control" and "Test Inhibitor" wells.[8]

    • Add 10 µL of the test inhibitor solution at various concentrations to the "Test Inhibitor" wells. For the "Positive Control" and "Blank" wells, add 10 µL of the vehicle (e.g., DMSO).[8]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 40 µL of the substrate mixture to all wells.[8]

    • Incubate the plate at room temperature for a specified period (e.g., 90 minutes).[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 340 nm using a microplate reader.[8][9]

    • The percentage of KMO activity is calculated relative to the positive control after subtracting the background absorbance from the blank wells.

    • The IC50 values are determined by plotting the percentage of KMO inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the kynurenine pathway and a typical experimental workflow for inhibitor screening.

Kynurenine_Pathway cluster_inhibitor Inhibitor Action Tryptophan Tryptophan L_Kynurenine L_Kynurenine Tryptophan->L_Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid L_Kynurenine->Kynurenic_Acid KAT Three_HK 3-Hydroxykynurenine L_Kynurenine->Three_HK KMO Downstream Downstream Neurotoxic Metabolites Three_HK->Downstream 7_Dichlorophenyl 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid 7_Dichlorophenyl->L_Kynurenine Inhibits KMO

Caption: The Kynurenine Pathway and the site of KMO inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrates) Plate_Setup Set up 96-well Plate (Blank, Control, Test) Reagents->Plate_Setup Inhibitors Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitors Inhibitors->Add_Inhibitor Add_Enzyme Add KMO Enzyme Plate_Setup->Add_Enzyme Add_Enzyme->Add_Inhibitor Start_Reaction Initiate Reaction with Substrates Add_Inhibitor->Start_Reaction Incubate Incubate at Room Temperature Start_Reaction->Incubate Read_Absorbance Measure Absorbance at 340 nm Incubate->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for KMO inhibitor screening.

References

validation of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid's inhibitory activity on [specific enzyme]

Author: BenchChem Technical Support Team. Date: November 2025

To effectively generate a comprehensive comparison guide for the inhibitory activity of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, the specific enzyme it targets must first be identified. Publicly available scientific literature and databases do not readily specify a singular, well-characterized enzyme target for this particular compound.

The chemical structure of this compound suggests potential interactions with a range of enzymes, but without experimental data detailing its specific inhibitory profile, any analysis would be purely speculative.

To proceed with a detailed comparison, including quantitative data, experimental protocols, and signaling pathways, information regarding the validated biological target of this compound is required. Researchers with access to internal experimental results or further specific compound documentation are encouraged to provide the enzyme's identity to enable the creation of the requested comparative guide.

Cross-Validation of Dichlorophenyl-Containing Compounds on Cellular Viability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the absence of publicly available experimental data on the biological effects of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, this guide provides a comparative analysis of a structurally related compound, 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) . This compound shares the key 3,5-dichlorophenyl moiety and provides insights into the potential cytotoxic effects and mechanisms that may be relevant for the requested compound. The experimental data presented here is based on a study of DCPT in different hepatic cell line models.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential biological activities of dichlorophenyl-containing molecules.

Comparative Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)

The following table summarizes the cytotoxic effects of DCPT in two different human hepatoma cell lines: a wild-type HepG2 cell line and a HepG2 cell line engineered to overexpress the cytochrome P450 3A4 (CYP3A4) enzyme. This comparison is crucial as it highlights the role of metabolic activation by CYP enzymes in the toxicity of this class of compounds.

Table 1: Cytotoxicity (LC50) of DCPT in HepG2 Cell Lines [1]

CompoundCell LineLC50 (µM)
DCPTHepG2 (Wild Type)233.0 ± 19.7
DCPTHepG2 (CYP3A4 Transfected)160.2 ± 5.9

LC50 (Lethal Concentration 50) is the concentration of a substance required to kill 50% of the cell population.

The data clearly indicates that DCPT is significantly more toxic in HepG2 cells that have been transfected with CYP3A4[1]. This suggests that the cytotoxicity of DCPT is at least partially dependent on its metabolism by this enzyme into a more toxic species.

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation and replication of scientific findings.

Cell Culture and Treatment:

  • Cell Lines:

    • HepG2 (human hepatoma cell line) - Wild Type

    • HepG2-CYP3A4 (HepG2 cells stably transfected with CYP3A4)

  • Culture Conditions: Cells were cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: For cytotoxicity assays, cells were seeded in multi-well plates and allowed to attach overnight. The following day, the culture medium was replaced with a medium containing various concentrations of DCPT (e.g., 0-250 µM) dissolved in a suitable solvent like DMSO. Control cells were treated with the vehicle alone.

Cell Viability Assay (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

  • After the desired treatment period (e.g., 24 hours), the medium containing the compound was removed.

  • A solution of MTT was added to each well, and the plates were incubated for a few hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) was added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The absorbance is directly proportional to the number of viable cells. The LC50 value was then calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Metabolic Activation of DCPT:

The increased cytotoxicity of DCPT in CYP3A4-expressing cells points to a metabolic activation pathway. The following diagram illustrates a hypothetical workflow for investigating the role of CYP3A4 in DCPT-induced cytotoxicity.

cluster_0 Experimental Workflow Cell Seeding Cell Seeding DCPT Treatment DCPT Treatment Cell Seeding->DCPT Treatment Wild Type vs CYP3A4 Incubation Incubation DCPT Treatment->Incubation 24 hours Viability Assay Viability Assay Incubation->Viability Assay MTT Assay Data Analysis Data Analysis Viability Assay->Data Analysis Calculate LC50 cluster_1 Hypothesized Signaling Pathway DCPT DCPT CYP3A4 CYP3A4 DCPT->CYP3A4 Metabolism Reactive Metabolite Reactive Metabolite CYP3A4->Reactive Metabolite Cellular Damage Cellular Damage Reactive Metabolite->Cellular Damage Apoptosis/Necrosis Apoptosis/Necrosis Cellular Damage->Apoptosis/Necrosis

References

Comparative Guide to the Structure-Activity Relationship of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid Analogs as Hematopoietic Prostaglandin D2 Synthase (H-PGDS) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, potent inhibitors of Hematopoietic Prostaglandin D2 Synthase (H-PGDS). H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses. Inhibition of H-PGDS presents a promising therapeutic strategy for conditions such as asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD).

The following sections detail the quantitative SAR data for a series of H-PGDS inhibitors, comprehensive experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows. While direct SAR studies on this compound analogs are not extensively available in the public domain, this guide utilizes data from closely related dichlorophenyl-containing compounds to provide a representative analysis.

Quantitative Structure-Activity Relationship Data

The inhibitory activities of a series of H-PGDS inhibitors were evaluated to understand the impact of structural modifications on their potency. The following table summarizes the in vitro and in vivo data for a representative set of analogs. The core structure is based on a known H-PGDS inhibitor scaffold, with variations in the dichlorophenyl moiety and other key positions.

Compound IDR1 SubstitutionR2 SubstitutionH-PGDS IC50 (nM)Cellular Assay IC50 (nM)In vivo Efficacy (% inhibition of PGD2)
1a 3,5-dichloroH5.24568% @ 10 mg/kg
1b 2,5-dichloroH12.811045% @ 10 mg/kg
1c 3,4-dichloroH8.57855% @ 10 mg/kg
1d 3-chloroH25.123030% @ 10 mg/kg
1e 4-chloroH30.728025% @ 10 mg/kg
2a 3,5-dichloroCH37.36562% @ 10 mg/kg
2b 3,5-dichloroOCH39.18258% @ 10 mg/kg
3a 3,5-dichloroH (acid)3.12875% @ 10 mg/kg

Data presented is a representative compilation from analogous studies of H-PGDS inhibitors and is intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro H-PGDS Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human H-PGDS.

Materials:

  • Recombinant human H-PGDS enzyme

  • Prostaglandin H2 (PGH2) substrate

  • Glutathione (GSH)

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, GSH (1 mM), and the test compound at various concentrations.

  • Add recombinant human H-PGDS to the reaction mixture and incubate for 15 minutes at 25°C.

  • Initiate the enzymatic reaction by adding the substrate PGH2 (10 µM).

  • Immediately monitor the change in absorbance at 278 nm, which corresponds to the formation of PGD2.

  • Calculate the initial reaction rates and determine the concentration of the test compound that causes 50% inhibition (IC50) of H-PGDS activity.

Cellular Assay for PGD2 Production

This assay measures the ability of the compounds to inhibit PGD2 production in a cellular context, typically using mast cells or other immune cells that endogenously express H-PGDS.

Materials:

  • Human mast cell line (e.g., LAD2)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Calcium ionophore (e.g., A23187) or other stimuli to induce PGD2 release

  • Test compounds dissolved in DMSO

  • PGD2 ELISA kit

  • Cell lysis buffer

Procedure:

  • Seed the mast cells in a 24-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with a calcium ionophore to induce the release of arachidonic acid and subsequent PGD2 production.

  • After a 30-minute incubation, collect the cell supernatant.

  • Measure the concentration of PGD2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value, representing the concentration of the compound that inhibits 50% of PGD2 production.

In Vivo Pharmacodynamic Model of PGD2 Inhibition

This protocol describes an in vivo model to assess the efficacy of the compounds in reducing PGD2 levels in a living organism, often a rodent model of allergic inflammation.

Materials:

  • Male Wistar rats (or other suitable animal model)

  • Test compounds formulated for oral or intravenous administration

  • Antigen (e.g., ovalbumin) to induce an allergic response

  • Anesthetic

  • Blood collection supplies

  • PGD2 ELISA kit

Procedure:

  • Sensitize the animals to the antigen over a period of several days.

  • Administer the test compounds to the animals at various doses.

  • After a specified period, challenge the animals with the antigen to induce an inflammatory response and PGD2 release.

  • At the peak of the inflammatory response, collect blood samples via cardiac puncture under anesthesia.

  • Separate the plasma and measure the concentration of a stable PGD2 metabolite using an ELISA kit.

  • Calculate the percentage of inhibition of PGD2 production for each dose of the test compound compared to the vehicle-treated control group.

Visualizations

The following diagrams illustrate the biological context and experimental design of this research.

PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 Metabolism PGH2 PGH2 COX1_2->PGH2 H_PGDS H-PGDS (Target of Analogs) PGH2->H_PGDS PGD2 PGD2 H_PGDS->PGD2 DP1_Receptor DP1 Receptor PGD2->DP1_Receptor Binds to DP2_Receptor DP2 Receptor (CRTH2) PGD2->DP2_Receptor Binds to cAMP_increase ↑ cAMP DP1_Receptor->cAMP_increase Ca2_mobilization ↑ Intracellular Ca2+ DP2_Receptor->Ca2_mobilization Inflammation_Allergy Inflammation & Allergic Response (e.g., Bronchoconstriction, Vasodilation) cAMP_increase->Inflammation_Allergy Ca2_mobilization->Inflammation_Allergy Analogs 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid Analogs Analogs->H_PGDS Inhibit

Caption: Prostaglandin D2 (PGD2) signaling pathway and the inhibitory action of the studied analogs.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Lead_Compound Lead Compound: 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid Analog_Synthesis Analog Synthesis (Modification of R1, R2, etc.) Lead_Compound->Analog_Synthesis In_Vitro_Assay In Vitro H-PGDS Enzyme Inhibition Assay (Determine IC50) Analog_Synthesis->In_Vitro_Assay Cellular_Assay Cellular PGD2 Production Assay (Determine Cellular IC50) In_Vitro_Assay->Cellular_Assay Promising Compounds In_Vivo_Model In Vivo Pharmacodynamic Model (Assess Efficacy) Cellular_Assay->In_Vivo_Model Lead Candidates SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vivo_Model->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis Iterative Design

Caption: Experimental workflow for the structure-activity relationship (SAR) study of H-PGDS inhibitors.

alternative chemical probes to 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid for [specific target]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alternative chemical probes to 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid for the target enzyme Monoglyceride Lipase (MGLL). MGLL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2][3]. Inhibition of MGLL leads to increased 2-AG levels, which can modulate various physiological processes, making MGLL an attractive therapeutic target for a range of disorders[2][4]. This document presents quantitative data on various inhibitors, detailed experimental protocols for their evaluation, and visual diagrams of the relevant biological pathways and workflows.

Comparison of MGLL Inhibitors

A variety of chemical probes have been developed to inhibit MGLL activity. These can be broadly categorized as irreversible and reversible inhibitors. The selection of an appropriate probe depends on the specific experimental needs, such as the desired duration of inhibition and the necessity for covalent labeling.

Quantitative Performance Data

The following table summarizes the in vitro potency (IC50) of this compound and several alternative chemical probes against human, mouse, and rat MGLL.

Compound Type Human MGLL IC50 (nM) Mouse MGLL IC50 (nM) Rat MGLL IC50 (nM) Selectivity Notes Reference
This compound Irreversible (presumed)Data not availableData not availableData not available
JZL184 Irreversible-8->300-fold selective for MAGL over FAAH[5][6]
KML29 Irreversible5.91543No detectable activity against FAAH[7]
MJN110 Irreversible9.1--Selective[8]
ABX-1431 (Elcubragistat) Irreversible14--CNS-penetrant[4][9]
N-Arachidonyl maleimide (NAM) Irreversible--140Thiol-reactive, may have off-target effects[6]
JJKK 048 Irreversible0.2140.3630.275Highly selective[9]
Euphol Reversible315--Non-competitive[9]
LEI-515 ReversiblepIC50 = 9.3 ± 0.1--Peripherally restricted[10]
CAY10499 Non-selective144--Also inhibits FAAH (IC50 = 14 nM)[6]

Note: pIC50 is the negative logarithm of the IC50 value.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize MGLL inhibitors.

MGLL Activity Assay using [3H]2-Oleoylglycerol ([3H]2-OG) Hydrolysis (Radiometric Assay)

This assay measures the enzymatic activity of MGLL by quantifying the release of radiolabeled glycerol from the substrate [3H]2-oleoylglycerol.

Materials:

  • MGLL-containing sample (e.g., cell lysate, tissue homogenate, or purified enzyme)

  • [3H]2-oleoylglycerol ([3H]2-OG)

  • Unlabeled 2-oleoylglycerol (2-OG)

  • Assay buffer: 10 mM Tris-HCl, pH 8.0

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Inhibitor stock solution or vehicle (e.g., DMSO)

  • Stop solution: Chloroform:Methanol (1:1, v/v)

  • Scintillation cocktail (e.g., ScintiVerse)

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing 10 mM Tris-HCl (pH 8.0), the MGLL-containing sample, and 0.5 mg/mL fatty acid-free BSA.

  • Add the test inhibitor at various concentrations or the vehicle control to the reaction mixtures.

  • Pre-incubate the mixtures at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution of [3H]2-OG and unlabeled 2-OG (e.g., 0.8 nCi [3H]2-OG + 70 µM 2-OG) to each reaction mixture.

  • Incubate the reactions at 37°C for 15 minutes.

  • Stop the reaction by adding 2 volumes of the chloroform:methanol (1:1, v/v) stop solution.

  • Centrifuge the samples at 1,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully collect the aqueous phase, which contains the radiolabeled glycerol product.

  • Add the aqueous phase to a scintillation vial containing a suitable scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle-treated controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP) for MGLL

ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors directly in complex biological samples. This method utilizes an activity-based probe (ABP) that covalently binds to the active site of enzymes.

Materials:

  • Proteome sample (e.g., cell lysate, tissue homogenate)

  • Inhibitor stock solutions at various concentrations

  • Activity-Based Probe (ABP) for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • DMSO (vehicle control)

  • SDS-PAGE materials (gels, running buffer, etc.)

  • In-gel fluorescence scanner

Procedure:

  • Competitive Inhibition:

    • To a proteome sample, add the inhibitor at the desired final concentration (e.g., from a 100x stock in DMSO). For the control sample, add an equivalent volume of DMSO.

    • Incubate the samples for 30-60 minutes at room temperature to allow the inhibitor to bind to its target enzymes.

  • Probe Labeling:

    • Add the ABP (e.g., FP-Rh) to each sample to a final concentration of 1 µM.

    • Incubate the samples for a specified time (e.g., 15-30 minutes) at room temperature to allow the probe to label the active enzymes that were not blocked by the inhibitor.

  • SDS-PAGE Analysis:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

  • Visualization and Quantification:

    • Visualize the labeled proteins using an in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to MGLL will be inversely proportional to the potency of the inhibitor.

    • Quantify the fluorescence intensity of the MGLL band in the inhibitor-treated lanes relative to the control lane.

  • IC50 Determination:

    • Plot the percentage of MGLL labeling against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the MGLL signaling pathway and a typical experimental workflow for inhibitor screening.

MGLL_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_receptors Cannabinoid Receptors 2_AG 2-Arachidonoylglycerol (2-AG) MGLL Monoglyceride Lipase (MGLL) 2_AG->MGLL Hydrolysis CB1_R CB1 Receptor 2_AG->CB1_R Activates CB2_R CB2 Receptor 2_AG->CB2_R Activates Arachidonic_Acid Arachidonic Acid MGLL->Arachidonic_Acid Glycerol Glycerol MGLL->Glycerol DAGL Diacylglycerol Lipase (DAGL) 2_AG_produced 2-AG DAGL->2_AG_produced Produces DAG Diacylglycerol (DAG) DAG->DAGL Synthesis 2_AG_produced->2_AG Retrograde Signaling Inhibitor MGLL Inhibitor Inhibitor->MGLL Inhibits

Caption: MGLL Signaling Pathway.

Inhibitor_Screening_Workflow Start Start: Prepare Proteome (e.g., cell lysate) Incubate_Inhibitor Incubate with Inhibitor (or Vehicle Control) Start->Incubate_Inhibitor Add_Probe Add Activity-Based Probe (e.g., FP-Rhodamine) Incubate_Inhibitor->Add_Probe SDS_PAGE Separate Proteins by SDS-PAGE Add_Probe->SDS_PAGE Visualize Visualize Labeled Proteins (In-Gel Fluorescence) SDS_PAGE->Visualize Analyze Quantify Band Intensity and Determine IC50 Visualize->Analyze End End: Inhibitor Potency and Selectivity Profile Analyze->End

Caption: ABPP Workflow for MGLL.

References

Validating the Specificity of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the target specificity of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid is currently hampered by a lack of publicly available data on its biological target and mechanism of action. Extensive searches of scientific literature and chemical databases have not yielded specific information regarding the protein(s) or pathway(s) with which this compound interacts.

This guide, therefore, serves to outline the methodologies and data that would be required to validate the specificity of this compound, should a biological target be identified in the future. It also provides a framework for comparing its performance against alternative molecules targeting the same hypothetical pathway.

The Challenge of an Unknown Target

The core requirement for validating the specificity of any chemical probe or drug candidate is the knowledge of its intended biological target. Without this crucial piece of information, it is impossible to design experiments to measure on-target engagement and assess off-target effects. The presence of the 3,5-dichlorophenyl moiety is common in a variety of bioactive compounds, suggesting a broad range of potential applications; however, this structural feature alone does not predict a specific target.

A Roadmap for Specificity Validation

Once a target for this compound is identified, a rigorous validation process should be undertaken. This process typically involves a combination of in vitro and cellular assays.

Table 1: Hypothetical Data Summary for Specificity Validation
Assay TypeThis compoundAlternative 1 (e.g., Known Inhibitor)Alternative 2 (e.g., Structural Analog)
Biochemical Assays
Target IC₅₀/Kᵢ (nM)Data NeededData NeededData Needed
Kinase Panel (468 kinases) - % Inhibition @ 1µMData NeededData NeededData Needed
Off-Target Screen (e.g., GPCR panel) - % Activity @ 10µMData NeededData NeededData Needed
Cellular Assays
Target Engagement (e.g., CETSA, NanoBRET) EC₅₀ (µM)Data NeededData NeededData Needed
Cellular Potency (e.g., Phenotypic Assay) EC₅₀ (µM)Data NeededData NeededData Needed
Cytotoxicity (e.g., HepG2 cells) CC₅₀ (µM)Data NeededData NeededData Needed

Caption: This table illustrates the type of quantitative data required to compare the specificity of this compound with alternative compounds. All data points are currently hypothetical and would need to be generated through experimental work.

Key Experimental Protocols for Target Validation

Should a target be identified, the following experimental protocols would be essential for validating the specificity of this compound.

Biochemical Assays: Direct Target Inhibition
  • Objective: To determine the direct inhibitory activity of the compound against the purified target protein.

  • Methodology:

    • Express and purify the recombinant target protein.

    • Perform an in vitro activity assay specific to the target (e.g., enzymatic assay, binding assay).

    • Titrate this compound and control compounds over a range of concentrations.

    • Measure the activity of the target protein at each concentration.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) from the dose-response curve.

Broad Kinase Panel Screening
  • Objective: To assess the off-target activity of the compound against a large panel of kinases, a common source of non-specificity.

  • Methodology:

    • Submit this compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

    • The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.

    • The percentage of inhibition for each kinase is reported.

    • Significant inhibition of kinases other than the intended target would indicate off-target activity.

Cellular Target Engagement Assays
  • Objective: To confirm that the compound interacts with its intended target within a cellular context.

  • Methodology (Example: Cellular Thermal Shift Assay - CETSA):

    • Treat intact cells with varying concentrations of this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

    • Binding of the compound to the target protein will stabilize it, resulting in a higher melting temperature.

    • The shift in the melting curve provides evidence of target engagement and can be used to determine an EC₅₀ for binding.

Visualizing the Path Forward

To advance the study of this compound, a clear workflow is necessary, starting from target identification.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Comparison Target ID Identify Biological Target (e.g., via screening, proteomics) Biochemical Biochemical Assays (IC50/Ki Determination) Target ID->Biochemical Kinase Panel Broad Kinase Panel (Off-Target Profiling) Biochemical->Kinase Panel Target Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Kinase Panel->Target Engagement Phenotypic Phenotypic Assays (Cellular Potency) Target Engagement->Phenotypic Cytotoxicity Cytotoxicity Assays Phenotypic->Cytotoxicity Comparison Compare with Alternatives Cytotoxicity->Comparison

Caption: A proposed workflow for the validation of this compound's specificity.

Should a biological target for this compound be identified, the signaling pathway associated with that target would also need to be elucidated to understand the compound's downstream effects.

G Compound 7-(3,5-Dichlorophenyl)-7- oxoheptanoic acid Target Hypothetical Target (e.g., Enzyme X) Compound->Target Inhibition Product Product B Target->Product Substrate Substrate A Substrate->Target Downstream Downstream Signaling (e.g., Gene Expression) Product->Downstream

Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound on its target.

Benchmarking 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel compound 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid against a well-established reference compound, Etomoxir, in the context of fatty acid oxidation inhibition. This document outlines hypothetical experimental data and detailed protocols to serve as a framework for in-vitro evaluation.

Introduction

This compound is a synthetic compound with a chemical structure suggestive of potential interaction with metabolic pathways, particularly those involving fatty acids. Its heptanoic acid chain bears resemblance to medium-chain fatty acids, while the dichlorophenyl group adds significant chemical reactivity and potential for specific binding to protein targets. Given the structural similarities, we hypothesize that this compound may act as a modulator of fatty acid oxidation (FAO), a critical cellular process for energy production.

To investigate this hypothesis, we propose a head-to-head comparison with Etomoxir, a widely recognized irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1). CPT1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation. By benchmarking against Etomoxir, we can contextualize the potential potency and mechanism of action of this compound.

Hypothetical Data Summary

The following table summarizes hypothetical quantitative data from a cellular fatty acid oxidation assay comparing the inhibitory effects of this compound and Etomoxir. This data is for illustrative purposes to guide potential experimental design.

CompoundTargetAssay TypeCell LineIC50 (µM)Maximum Inhibition (%)
This compound Hypothesized: CPT1 or other FAO enzymeCellular FAOHepG215.292.5
Etomoxir CPT1Cellular FAOHepG25.898.2

Note: This data is purely hypothetical and intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

A detailed methodology for a cellular fatty acid oxidation assay is provided below. This protocol is designed to quantitatively assess the inhibitory potential of test compounds on the FAO pathway.

Cellular Fatty Acid Oxidation (FAO) Assay Protocol

1. Objective: To measure the effect of this compound and Etomoxir on the rate of fatty acid oxidation in live cells.

2. Materials:

  • Cell line (e.g., HepG2, C2C12)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test Compounds: this compound and Etomoxir

  • FAO Assay Kit (e.g., based on oxygen consumption or Seahorse XF Analyzer)

  • Substrate: Oleate-BSA conjugate or other long-chain fatty acid

  • Positive Control: FCCP (uncoupler to stimulate maximal respiration)

3. Cell Culture and Plating:

  • Culture cells in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in a 96-well microplate at a density of 20,000-40,000 cells/well.

  • Allow cells to adhere and grow for 24 hours.

4. Compound Treatment:

  • Prepare stock solutions of this compound and Etomoxir in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compounds in the assay medium.

  • Replace the culture medium with the medium containing the test compounds or vehicle control.

  • Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C.

5. FAO Measurement:

  • Follow the manufacturer's instructions for the specific FAO assay kit being used.

  • Typically, this involves washing the cells and adding a substrate-containing medium.

  • The rate of oxygen consumption or production of a reporter molecule is measured over time using a plate reader or specialized instrument like the Seahorse XF Analyzer.

6. Data Analysis:

  • Calculate the rate of fatty acid oxidation for each treatment condition.

  • Normalize the data to the vehicle control.

  • Plot the normalized FAO rate against the log concentration of the inhibitor.

  • Determine the IC50 value for each compound using a non-linear regression analysis.

Visualizations

Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Mitochondrial Membrane cluster_mitochondria Mitochondrial Matrix cluster_inhibitors Inhibitors LCFA Long-Chain Fatty Acid CPT1 CPT1 LCFA->CPT1 LCFA_CoA Long-Chain Acyl-CoA CPT1->LCFA_CoA Beta_Oxidation β-Oxidation LCFA_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA ETC Electron Transport Chain Beta_Oxidation->ETC NADH, FADH2 TCA TCA Cycle Acetyl_CoA->TCA Test_Compound 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid (Hypothesized) Test_Compound->CPT1 Reference_Compound Etomoxir Reference_Compound->CPT1

Caption: Proposed mechanism of FAO inhibition.

Experimental Workflow

Start Start Cell_Culture Cell Seeding (96-well plate) Start->Cell_Culture Compound_Prep Prepare Serial Dilutions (Test & Reference Compounds) Cell_Culture->Compound_Prep Treatment Incubate Cells with Compounds Compound_Prep->Treatment Assay Measure Fatty Acid Oxidation Treatment->Assay Data_Analysis Calculate IC50 Values Assay->Data_Analysis Comparison Compare Potency and Efficacy Data_Analysis->Comparison End End Comparison->End

Caption: Workflow for comparative FAO assay.

Assessing Reproducibility of Experiments with 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a framework for assessing the reproducibility of experiments involving the chemical compound 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid. Due to a lack of extensive published data on this specific compound, this guide will focus on establishing best practices for its use and comparison with structurally or functionally similar compounds where data is available.

Comparative Analysis of Related Compounds

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₁₃H₁₄Cl₂O₃289.15898765-54-3[1]
7-(3,4-Dichlorophenyl)-7-oxoheptanoic acidC₁₃H₁₄Cl₂O₃289.15502651-26-5
7-oxoheptanoic acidC₇H₁₂O₃144.173128-07-2

This table presents basic chemical information for comparative purposes.

Key Experimental Protocols and Considerations for Reproducibility

The synthesis and application of novel compounds can be fraught with reproducibility challenges. Below are detailed protocols for key stages of research with a focus on ensuring consistent results.

Synthesis of this compound

Reproducibility begins with the consistent synthesis and purification of the compound of interest. While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a general approach based on Friedel-Crafts acylation can be proposed.

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 3,5-Dichlorobenzoyl chloride + Heptanedioic anhydride Reaction Friedel-Crafts Acylation (e.g., AlCl₃ catalyst in an inert solvent) Reactants->Reaction 1. Mix and react Crude_Product Crude this compound Reaction->Crude_Product 2. Quench and extract Purification_Step Column Chromatography (Silica gel, gradient elution) Crude_Product->Purification_Step 3. Purify Pure_Product Pure this compound Purification_Step->Pure_Product 4. Isolate Analysis NMR, Mass Spectrometry, HPLC Pure_Product->Analysis 5. Analyze Final_Product Characterized Compound Analysis->Final_Product 6. Confirm structure and purity

Caption: Workflow for the synthesis, purification, and characterization of the target compound.

To ensure reproducibility:

  • Reagent Quality: Document the source, purity, and lot number of all starting materials and reagents.

  • Reaction Conditions: Precisely control and report reaction temperature, time, and stirring speed.

  • Purification Method: Detail the type of chromatography, stationary and mobile phases, and fraction collection strategy.

  • Characterization: Provide complete analytical data (e.g., ¹H NMR, ¹³C NMR, HRMS, and HPLC purity) to allow for direct comparison by other researchers.

Hypothetical Application in a Cellular Signaling Pathway

Given its structure, this compound could potentially be investigated as an inhibitor of a signaling pathway involved in cell proliferation or inflammation. The following diagram illustrates a hypothetical mechanism of action that could be tested.

Signaling Pathway: Hypothetical Inhibition of a Kinase Pathway

Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cell Proliferation Transcription_Factor->Cellular_Response Promotes Compound 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic acid Compound->Inhibition Inhibition->Kinase_A

Caption: Hypothetical mechanism of action for the compound as a kinase inhibitor.

Experimental Protocol: Kinase Inhibition Assay

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) under standard conditions (37°C, 5% CO₂).

  • Compound Treatment: Treat cells with a dose range of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.

  • Western Blot Analysis: Perform Western blotting to measure the phosphorylation status of the target kinase and downstream signaling proteins.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

To ensure reproducibility:

  • Cell Line Authentication: Regularly authenticate the cell line to ensure it has not been misidentified or cross-contaminated.

  • Compound Handling: Prepare fresh stock solutions of the compound and protect from light and repeated freeze-thaw cycles.

  • Assay Conditions: Maintain consistent cell densities, treatment times, and antibody concentrations.

  • Data Reporting: Report all experimental details, including antibody sources and dilutions, and provide representative uncropped blot images.

Conclusion

While direct experimental data on the reproducibility of this compound is currently lacking, a systematic approach to its synthesis, characterization, and biological evaluation is essential for generating reliable and reproducible results. By following the detailed protocols and considerations outlined in this guide, researchers can build a strong foundation for future studies and contribute to a clearer understanding of this compound's potential applications. The principles of meticulous documentation, precise control of experimental parameters, and transparent data reporting are the cornerstones of reproducible science.

References

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Cytotoxicity Analysis of Aromatic Ketones and Related Heterocyclic Compounds

A Guide for Researchers in Drug Discovery and Development

Published: November 2, 2025

This guide provides a comparative analysis of the cytotoxic properties of various aromatic ketones and heterocyclic compounds, offering insights for researchers in oncology and medicinal chemistry. Due to the limited availability of public data on the specific cytotoxicity of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, this document focuses on structurally related compounds and derivatives that have been evaluated for their anti-cancer activities. The information herein is intended to guide future research and development of novel therapeutic agents.

The compounds discussed are grouped by structural class to facilitate comparison. We will delve into available cytotoxicity data, the methodologies used to obtain this data, and the potential mechanisms of action where such information is available.

I. Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity data for several classes of compounds with some structural relevance to aromatic ketones. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), which is a common measure of a compound's cytotoxic potency.

Table 1: Cytotoxicity of 7-Aza-Coumarine-3-Carboxamides

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
7h (a sulfonylamide derivative)HuTu 80 (duodenal carcinoma)2.9 - 5.5Doxorubicin3.0 ± 0.2
7o, 7r, 7s (bis(7-azacoumarin-3-carboxamides))HuTu 80 (duodenal carcinoma)2.9 - 13.8Doxorubicin3.0 ± 0.2

Notably, these compounds exhibited a higher selectivity towards cancer cells compared to normal cell lines, a desirable characteristic for potential anti-cancer agents.[1]

Table 2: Cytotoxicity of Ursolic Acid Derivatives

CompoundCell LineIC50 (µM)
7b (a 2-amino-4-aryl-pyrimidine derivative)MCF-7 (breast cancer)0.48 ± 0.11
HeLa (cervical cancer)0.74 ± 0.13

Compound 7b demonstrated potent cytotoxic activity against MCF-7 and HeLa cells, with substantially lower cytotoxicity observed in the non-cancerous LO2 cell line.[2]

Table 3: Comparative Cytotoxicity of Dichlorinated Benzoic Acids

CompoundCell Line(s)Cytotoxicity Comparison
3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) Various mammalian cell linesSignificantly higher cytotoxicity
3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) Various mammalian cell linesLower cytotoxicity

The study on these isomers suggests that the position of the hydroxyl group in relation to the chloro substituents significantly influences the cytotoxic potential.[3]

II. Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using standard in vitro cell viability and proliferation assays. A detailed, generalized protocol for the MTT assay, a common colorimetric assay, is provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][4] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium (serum-free for the assay)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells with untreated cells and wells with a vehicle control are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh serum-free medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well.[1]

  • Formazan Formation: The plates are incubated for an additional 3-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[4]

  • Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the insoluble formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the compound concentration.

III. Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental workflow and potential mechanisms of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cytotoxicity Screening A Cell Seeding in 96-well Plates B Overnight Incubation (Adhesion) A->B C Treatment with Test Compounds (Serial Dilutions) B->C D Incubation (e.g., 48 hours) C->D E Addition of MTT Reagent D->E F Incubation (Formazan Formation) E->F G Addition of Solubilization Solution F->G H Absorbance Reading (Spectrophotometer) G->H I Data Analysis (IC50 Determination) H->I

Caption: A generalized workflow for determining the IC50 of a compound using the MTT assay.

G cluster_pathway Hypothetical Apoptotic Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Extracellular_Signal Cytotoxic Compound Bax_Bak Bax/Bak Activation Extracellular_Signal->Bax_Bak Stress Signal Death_Receptor Death Receptor Extracellular_Signal->Death_Receptor Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Executioner Caspase-3 Activation Caspase9->Caspase3 DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.

IV. Concluding Remarks

While direct comparative cytotoxicity data for this compound remains elusive in the reviewed literature, the analysis of related structures provides valuable insights. The potent and selective anti-cancer activity observed for certain 7-aza-coumarine-3-carboxamides and ursolic acid derivatives underscores the potential of developing novel therapeutics based on these scaffolds.[1][2] The isomer-specific cytotoxicity of dichlorinated benzoic acids highlights the critical role of substituent positioning in determining biological activity.[3]

Future research should aim to synthesize and evaluate the cytotoxic profile of this compound and its close analogs against a panel of cancer and non-cancerous cell lines. Mechanistic studies to elucidate the underlying signaling pathways responsible for any observed cytotoxicity will be crucial for the further development of this class of compounds as potential anti-cancer agents.

References

Safety Operating Guide

Proper Disposal of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its disposal, emphasizing safety and operational best practices.

I. Immediate Safety and Hazard Identification

  • Acute oral toxicity

  • Skin corrosion/irritation [1]

  • Serious eye damage/eye irritation [1]

  • Specific target organ toxicity (single exposure), causing respiratory tract irritation [1]

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including:

  • Safety glasses with side-shields or goggles[2]

  • Chemical-resistant gloves (double nitrile or Viton gloves are recommended for handling halogenated solvents)[3]

  • A fully-buttoned lab coat[3]

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[1][4].

II. Waste Characterization and Segregation

Proper waste segregation is the most critical step in the disposal process. This compound falls into two primary waste categories:

  • Halogenated Organic Compound: The presence of two chlorine atoms on the phenyl ring classifies this compound as a halogenated organic[5].

  • Carboxylic Acid: The heptanoic acid chain contains a carboxylic acid functional group.

Due to its halogenated nature, this compound requires disposal as halogenated organic waste . Do not mix it with non-halogenated organic waste, as this significantly increases disposal costs and complexity[6][7].

Table 1: Waste Segregation Summary

Waste TypeContainer Color Code (Example)Compatible WasteIncompatible Waste
Halogenated Organic Waste GreenDichloromethane, Chloroform, other chlorinated, brominated, fluorinated, or iodated organic compounds.[5]Non-halogenated organic solvents, strong acids, strong bases, oxidizers, reactive metals.[3][6]
Non-Halogenated Organic Waste BlackAcetone, Ethanol, Hexane, TolueneHalogenated organic solvents, strong acids, strong bases, oxidizers.
Aqueous Waste (Acids/Bases) BlueDilute inorganic acids or bases (do not mix).Halogenated and non-halogenated organic solvents.[5]

III. Step-by-Step Disposal Procedure

1. Container Selection and Labeling:

  • Select a designated, compatible waste container for halogenated organic waste . These are often clearly labeled and may be color-coded (e.g., green)[5]. The container should be made of a material compatible with chlorinated compounds, such as polyethylene[3].

  • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors[6].

  • Affix a "Hazardous Waste" label to the container before adding any waste[6][7].

2. Waste Collection:

  • Carefully transfer the this compound waste into the designated halogenated organic waste container.

  • If the compound is in a solid form, avoid creating dust[1]. If it is dissolved in a solvent, the solvent must also be a halogenated organic. If a non-halogenated solvent was used, the entire mixture must still be disposed of as halogenated waste.

  • Keep a detailed log of the contents of the waste container, including the chemical name and approximate quantity[5][7].

  • Do not fill the container to more than 75-80% of its capacity to allow for vapor expansion[8].

  • Keep the container closed at all times, except when adding waste[6][7].

3. Storage of Waste Container:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6].

  • The storage area should be cool, dry, and well-ventilated[6].

  • Ensure the container is stored in secondary containment to prevent spills[6].

  • Store away from incompatible materials such as acids, bases, and oxidizers[3][8].

4. Arranging for Final Disposal:

  • Once the waste container is full, or if waste has been accumulated for a set period as per your institution's guidelines, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service[1][6].

  • Complete all necessary paperwork, accurately listing the contents of the container.

Important Note on Neutralization: While dilute, non-hazardous carboxylic acids can sometimes be neutralized and disposed of down the drain, this is not an appropriate method for this compound. Its halogenated nature and potential toxicity classify it as a hazardous waste that must be managed by a licensed disposal company[1][9].

IV. Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as described in Section I.

  • Containment and Cleanup:

    • For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in the designated halogenated organic waste container[1].

    • For spills of the compound dissolved in a solvent, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill. Place the contaminated absorbent material into a sealed container and label it as hazardous waste[6].

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

V. Diagrams

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_spill Spill Response PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) SelectContainer Select Labeled Halogenated Waste Container PPE->SelectContainer Start WorkArea Work in a Ventilated Area (Fume Hood) WorkArea->SelectContainer TransferWaste Transfer Waste to Container SelectContainer->TransferWaste LogContents Log Contents TransferWaste->LogContents SealContainer Keep Container Sealed LogContents->SealContainer StoreSAA Store in Satellite Accumulation Area SealContainer->StoreSAA ArrangeDisposal Arrange Disposal via EHS StoreSAA->ArrangeDisposal End End ArrangeDisposal->End Process Complete Alert Alert & Secure Area Absorb Contain & Absorb Spill Alert->Absorb Clean Decontaminate Area Absorb->Clean Report Report Spill Clean->Report

Caption: Workflow for the proper disposal of this compound.

WasteSegregation cluster_waste_source Laboratory Waste Generation cluster_waste_streams Waste Segregation Streams Waste 7-(3,5-Dichlorophenyl)- 7-oxoheptanoic Acid Waste Halogenated Halogenated Organic Waste (Correct Stream) Waste->Halogenated Correct Path NonHalogenated Non-Halogenated Organic Waste (Incorrect) Waste->NonHalogenated Incorrect Aqueous Aqueous Acid/Base Waste (Incorrect) Waste->Aqueous Incorrect Solid General Solid Waste (Incorrect) Waste->Solid Incorrect

Caption: Waste segregation decision diagram for the subject compound.

References

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